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  • Product: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
  • CAS: 1500513-58-5

Core Science & Biosynthesis

Foundational

"CAS number 1500513-58-5 properties"

An In-Depth Technical Guide to Nemtabrutinib (CAS No. 1500513-58-5) Introduction and Strategic Context Nemtabrutinib (formerly MK-1026 or ARQ 531) is a potent, orally bioavailable, small molecule inhibitor of Bruton's ty...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nemtabrutinib (CAS No. 1500513-58-5)

Introduction and Strategic Context

Nemtabrutinib (formerly MK-1026 or ARQ 531) is a potent, orally bioavailable, small molecule inhibitor of Bruton's tyrosine kinase (BTK) currently under investigation for the treatment of various B-cell malignancies.[1][2][3] Unlike first-generation, covalent BTK inhibitors such as ibrutinib, nemtabrutinib is a reversible, non-covalent, ATP-competitive inhibitor.[4][5][6] This distinction is critical, as it allows nemtabrutinib to effectively inhibit both wild-type BTK and, significantly, the C481S mutant form of BTK.[3][4][7][8] The C481S mutation is a primary mechanism of acquired resistance to covalent inhibitors, making nemtabrutinib a promising therapeutic option for patients with relapsed or refractory (R/R) disease.[7][8][9][10]

Developed to overcome known resistance pathways, nemtabrutinib exhibits a distinct kinase inhibition profile that extends beyond BTK to include other kinases relevant to the B-cell receptor (BCR) signaling pathway, such as those in the Tec and Src families.[4][5][11] Its development, marked by its progression into Phase III clinical trials, represents a strategic advancement in targeted therapy for hematologic cancers like Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and various Non-Hodgkin Lymphomas (NHL).[1][12] This guide provides a comprehensive technical overview of nemtabrutinib, focusing on its mechanism, properties, and the experimental methodologies required for its preclinical and clinical evaluation.

Core Properties and Identification

A clear understanding of the fundamental properties of a compound is the bedrock of all research and development.

PropertyDataSource(s)
CAS Number 1500513-58-5-
Synonyms MK-1026, ARQ 531[1][3]
Molecular Formula C₂₅H₂₃ClN₄O₄[1][13]
Molecular Weight 478.93 g/mol [1][13]
IUPAC Name (2-chloro-4-phenoxyphenyl)-(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone[1]
Computed Properties XLogP3: 4.3 Hydrogen Bond Donor Count: 3 Hydrogen Bond Acceptor Count: 7[12]

Mechanism of Action: A Dual-Targeting Reversible Inhibitor

The therapeutic rationale for nemtabrutinib is grounded in its unique interaction with BTK and its broader impact on associated signaling networks.

Reversible, Non-Covalent BTK Inhibition

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway, essential for the proliferation, survival, and activation of B-lymphocytes.[3] First-generation inhibitors form an irreversible covalent bond with a cysteine residue at position 481 (C481) in the BTK active site. Mutations at this site, most commonly C481S (cysteine to serine), prevent this covalent binding, leading to drug resistance.[9][10]

Nemtabrutinib circumvents this by acting as an ATP-competitive inhibitor that binds non-covalently within the ATP-binding pocket of BTK.[4][5][11] This binding mode does not rely on interaction with the C481 residue, thereby enabling potent inhibition of both the wild-type (WT) and C481S-mutated enzymes.[3] Biochemical assays confirm this dual activity, showing potent, low-nanomolar inhibition for both forms.

Kinase TargetReported IC₅₀ ValuesSource(s)
Wild-Type BTK 0.85 nM, 1.4 nM[14][15][16]
C481S-Mutant BTK 0.39 nM, 1.6 nM[9][16]
Broad Kinome Profile and Downstream Effects

Beyond BTK, nemtabrutinib demonstrates a distinct profile by inhibiting other kinases, including members of the Src and Tec families (e.g., LYN), as well as kinases involved in the MAPK pathway like MEK1.[4][9][14] This broader activity may contribute to its robust efficacy, particularly in overcoming resistance pathways that are not solely dependent on BTK.[4][17] Inhibition of these targets prevents the activation of downstream survival pathways, including PI3K/AKT and ERK, ultimately leading to the inhibition of B-cell growth and induction of apoptosis.[3][15]

Nemtabrutinib_MoA BCR B-Cell Receptor (BCR) SRC_TEC SRC/TEC Family Kinases (e.g., LYN) BCR->SRC_TEC Activation BTK BTK (Wild-Type & C481S Mutant) SRC_TEC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Apoptosis Apoptosis PI3K_AKT PI3K/AKT Pathway PLCg2->PI3K_AKT Downstream Signaling MAPK MAPK Pathway (MEK/ERK) PLCg2->MAPK Downstream Signaling NFkB NF-κB Pathway PLCg2->NFkB Downstream Signaling Survival Cell Proliferation, Survival, Adhesion PI3K_AKT->Survival MAPK->Survival NFkB->Survival Nemtabrutinib Nemtabrutinib (MK-1026) Nemtabrutinib->SRC_TEC Inhibition Nemtabrutinib->BTK Non-covalent Inhibition Nemtabrutinib->MAPK Inhibition

Caption: Nemtabrutinib's non-covalent inhibition of BTK and other key kinases.

Pharmacokinetics and Metabolism

Nemtabrutinib is an orally administered drug designed for systemic activity.[2][18] Preclinical and clinical studies have characterized its pharmacokinetic (PK) profile.

  • Absorption and Bioavailability: The compound is orally bioavailable.[4][5] In monkeys, a single 10 mg/kg oral dose resulted in a bioavailability of 72.4%.[15] Clinical trial protocols specify administration in a fasted state (1 hour before or 2 hours after a meal), suggesting food may affect absorption.[19]

  • Distribution: Nemtabrutinib exhibits high plasma protein binding, primarily to serum albumin, which influences its distribution.[5] It has also been shown to cross the blood-brain barrier in preclinical models.[15]

  • Metabolism: The primary route of metabolism is through the liver, mainly via the cytochrome P450 enzyme CYP3A4.[5]

  • Elimination: Elimination occurs through a combination of hepatic metabolism and subsequent excretion, predominantly in the feces, with a smaller portion excreted in the urine.[5]

PK Parameter (Clinical, 65 mg Dose)Value (Median)Source(s)
Time to Max Concentration (Tmax) Data not specified[20]
Area Under Curve (AUC) Data not specified[20]
Progression-Free Survival (PFS) 26.3 months[21]
Duration of Response (DOR) 24.4 months[21]

Note: Specific human Cmax and AUC values from Phase 1 studies are not detailed in the provided search results but are key endpoints of these trials.[20]

Preclinical and Clinical Development

Preclinical Efficacy

Nemtabrutinib has demonstrated significant antitumor activity in various preclinical models:

  • In Vitro: It potently inhibits the proliferation of B-cell malignancy cell lines and induces apoptosis.[15][22] Studies show it is effective in patient-derived CLL cells, including those with ibrutinib resistance mutations.[4]

  • In Vivo: In an Eμ-TCL1 mouse model of CLL, nemtabrutinib was more effective than ibrutinib.[4] It also showed efficacy in mouse models of Richter's transformation and in patient-derived xenograft (PDX) models of mantle cell lymphoma.[4][22]

  • Combination Therapy: Preclinical work has shown a synergistic or additive effect when combined with the BCL2 inhibitor venetoclax, providing a strong rationale for clinical combination studies.[23][24][25] In an adoptive transfer CLL mouse model, the combination of nemtabrutinib and venetoclax significantly prolonged survival compared to the ibrutinib-venetoclax combination.[23][24][26]

Clinical Trials Overview

Nemtabrutinib is being evaluated in a series of clinical trials, most notably the BELLWAVE studies, for patients with R/R B-cell malignancies.

  • BELLWAVE-001 (NCT03162536): A Phase 1/2 dose-escalation and expansion study that established the recommended Phase 2 dose (RP2D) of 65 mg once daily and demonstrated a manageable safety profile and promising antitumor activity.[4][7] In heavily pretreated CLL/SLL patients, the overall response rate (ORR) was approximately 53-56%.[21]

  • BELLWAVE-003 (NCT04728893): A Phase 2 study evaluating nemtabrutinib at the 65 mg dose across various hematologic malignancies, including follicular lymphoma (FL) and mantle cell lymphoma (MCL).[17][27]

  • BELLWAVE-010 (NCT05947851): A Phase 3 study investigating nemtabrutinib in combination with venetoclax.[28][29] Early results from the dose-escalation portion showed a 100% ORR at the 45 mg nemtabrutinib dose with venetoclax, leading to its selection for further evaluation.[28][29]

Safety and Tolerability

Across clinical trials, nemtabrutinib has demonstrated a manageable safety profile.[4][30]

  • Most Common Adverse Events (AEs): Common treatment-related AEs (any grade) include altered taste (dysgeusia), neutropenia, fatigue, nausea, diarrhea, and hypertension.

  • Grade ≥3 AEs: The most frequent Grade 3 or higher treatment-emergent AEs are neutropenia, febrile neutropenia, and pneumonia.[4]

  • Dose Limiting Toxicities (DLTs): In the combination study with venetoclax, DLTs including grade 3 and grade 5 pneumonia were observed at the 65 mg dose, leading to the selection of the 45 mg dose for the combination.[28][29]

Experimental Protocols and Methodologies

The following protocols provide a framework for the preclinical evaluation of nemtabrutinib. These are representative methods and should be optimized for specific laboratory conditions.

Protocol 1: Biochemical BTK Kinase Inhibition Assay

This protocol determines the IC₅₀ of nemtabrutinib against BTK.

Objective: To quantify the concentration-dependent inhibition of BTK enzymatic activity.

Materials:

  • Recombinant human BTK (WT and C481S mutant).

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1).

  • ATP.

  • Nemtabrutinib (dissolved in DMSO).

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white plates.

Procedure:

  • Compound Preparation: Perform a serial dilution of nemtabrutinib in DMSO, followed by a further dilution in kinase buffer to achieve the final assay concentrations.

  • Reaction Setup: To each well of a 384-well plate, add:

    • Kinase buffer.

    • Nemtabrutinib dilution or DMSO (vehicle control).

    • Recombinant BTK enzyme.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of substrate and ATP to each well to start the kinase reaction. The ATP concentration should be at or near its Km for BTK.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detect Activity: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure light output via a luciferase reaction.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the log of nemtabrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis p1 Serially Dilute Nemtabrutinib in DMSO p2 Prepare Enzyme, Substrate, & ATP Solutions r1 Add BTK Enzyme & Nemtabrutinib to Plate p2->r1 r2 Pre-incubate (15 min) r1->r2 r3 Add ATP/Substrate Mix to Initiate Reaction r2->r3 r4 Incubate at 30°C (60 min) r3->r4 d1 Stop Reaction & Add ADP-Glo™ Reagent r4->d1 d2 Measure Luminescence d1->d2 d3 Calculate % Inhibition d2->d3 d4 Plot Dose-Response Curve & Determine IC50 d3->d4

Caption: Workflow for determining the biochemical IC₅₀ of nemtabrutinib.

Protocol 2: Cell-Based Target Engagement (Phospho-BTK Western Blot)

This protocol assesses nemtabrutinib's ability to inhibit BTK autophosphorylation in a cellular context.

Objective: To measure the inhibition of BTK phosphorylation at Y223 in a relevant B-cell lymphoma cell line.

Materials:

  • MCL or DLBCL cell lines (e.g., REC-1, SU-DHL-6).[31]

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

  • Nemtabrutinib (dissolved in DMSO).

  • Stimulant: Anti-IgM antibody.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total-BTK, loading control (e.g., anti-β-actin), HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, ECL substrate.

Procedure:

  • Cell Culture: Culture cells to a density of 1-2 x 10⁶ cells/mL.

  • Compound Treatment: Aliquot cells into tubes and treat with various concentrations of nemtabrutinib or DMSO vehicle for 2 hours at 37°C.

  • BCR Stimulation: Stimulate the cells by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody (anti-phospho-BTK) overnight at 4°C.

    • Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe for total BTK and a loading control to ensure equal protein loading. Quantify band intensities to determine the reduction in phospho-BTK relative to total BTK at each drug concentration.

Conclusion

Nemtabrutinib (CAS 1500513-58-5) represents a significant evolution in the therapeutic strategy against B-cell malignancies. Its identity as a reversible, non-covalent inhibitor of both wild-type and C481S-mutant BTK directly addresses a key clinical mechanism of resistance to first-generation covalent inhibitors.[3] Supported by a strong preclinical foundation and promising clinical data demonstrating a manageable safety profile and durable responses in heavily pretreated patient populations, nemtabrutinib is poised to become a valuable component of the treatment armamentarium.[4][21] Its broader kinase profile may offer additional mechanistic advantages, and ongoing investigations, particularly in combination with other targeted agents like venetoclax, will further define its optimal role in cancer therapy.[4][28][29]

References

  • Woyach, J., Flinn, I. W., Awan, F. T., et al. (2024). First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non–Hodgkin Lymphoma. Cancer Discovery. Available from: [Link]

  • Janssen, A., et al. (2025). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Frontiers in Oncology. Available from: [Link]

  • Janssen, A., et al. (2025). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. PMC. Available from: [Link]

  • Wikipedia. (n.d.). Nemtabrutinib. Available from: [Link]

  • Cancer Research UK. (n.d.). A trial of MK-1026 for some types of blood cancer (MK1026-003). Available from: [Link]

  • OncLive. (2026). Nemtabrutinib With Venetoclax Shows Promising Activity in R/R CLL/SLL. Available from: [Link]

  • International Society for Chronic Illnesses. (2024). Cracking the Code: Nemtabrutinib's Success Story in Defeating Treatment-Resistant Blood Cancers. Available from: [Link]

  • CLL Society. (2023). ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild-Type and C481S-Mutated Bruton Tyrosine Kinase Inhibitor for B-Cell Malignancies: Updated Analysis of the Open-Label Phase 1/2 Dose-Expansion Bellwave-001 Study. Available from: [Link]

  • ASH Publications. (2025). Nemtabrutinib plus venetoclax in relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: Results from the dose escalation and confirmation segment of the Phase 3 bellwave-010 study. Blood. Available from: [Link]

  • ASH Publications. (2025). Nemtabrutinib in participants with relapsed or refractory follicular lymphoma: Updated efficacy and safety from cohort g of the phase 2 bellwave-003 study. Blood. Available from: [Link]

  • Woyach, J., et al. (n.d.). P628: UPDATED ANALYSIS OF BELLWAVE-001: A PHASE 1/2 OPEN-LABEL DOSE-EXPANSION STUDY OF THE EFFICACY AND SAFETY OF NEMTABRUTINIB FOR THE TREATMENT OF B-CELL MALIGNANCIES. PMC. Available from: [Link]

  • ClinicalTrials.gov. (2025). A Study of Nemtabrutinib (MK-1026) in Participants With Relapsed or Refractory Hematologic Malignancies (ARQ 531-101/MK-1026-001). Available from: [Link]

  • springermedizin.de. (n.d.). Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia. Available from: [Link]

  • HealthTree for Follicular lymphoma. (2024). Nemtabrutinib, new reversible BTK Inhibitor. Available from: [Link]

  • Lymphoma Action. (n.d.). MK-1026: A phase 2 trial of nemabrutinib (MK-1026) in people with certain types of relapsed or refractory non-Hodgkin lymphoma. Available from: [Link]

  • ProQuest. (n.d.). Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia. Available from: [Link]

  • Humanforschung Schweiz. (2026). Phase-2 study to assess the efficacy and safety of MK-1026 in participants with malignant hematological diseases. Available from: [Link]

  • PMC. (2023). Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia. Available from: [Link]

  • Merck Clinical Trials. (n.d.). MK-1026-003. Available from: [Link]

  • empendium.com. (n.d.). Early-phase trials investigating novel agents in miscellaneous B-cell malignancies. Available from: [Link]

  • PubMed. (2022). Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia. Available from: [Link]

  • My Cancer Genome. (n.d.). nemtabrutinib. Available from: [Link]

  • National Cancer Institute. (n.d.). Definition of nemtabrutinib - NCI Drug Dictionary. Available from: [Link]

  • ASCO Publications. (2025). Efficacy and safety of nemtabrutinib in relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: Cohort J of the phase 2 BELLWAVE-003 study. Available from: [Link]

  • OncLive. (2022). Nemtabrutinib Generates Responses, Displays Manageable Safety in CLL/SLL. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nemtabrutinib | Ligand page. Available from: [Link]

  • PubChem - NIH. (n.d.). Nemtabrutinib | C25H23ClN4O4 | CID 129045720. Available from: [Link]

  • PubMed. (2025). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Available from: [Link]

  • Clinicaltrials.eu. (n.d.). Nemtabrutinib – Application in Therapy and Current Clinical Research. Available from: [Link]

  • ResearchGate. (2026). The Reversible BTK Inhibitor Nemtabrutinib Demonstrates Favorable Antitumor Efficacy and Enhances the Function of CAR T Cells in Mantle Cell Lymphoma. Available from: [Link]

  • ASH Publications. (2023). The Reversible BTK Inhibitor Nemtabrutinib Demonstrates Favorable Antitumor Efficacy and Enhances the Function of CAR T Cells in Mantle Cell Lymphoma. Blood. Available from: [Link]

  • PMC. (2022). Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia. Available from: [Link]

  • ResearchGate. (n.d.). Cancer cell panel profiling of nemtabrutinib. (a) Waterfall plot of... | Download Scientific Diagram. Available from: [Link]

  • EHA Library. (2022). NEMTABRUTINIB (MK-1026), A NON-COVALENT INHIBITOR OF WILD-TYPE AND... Available from: [Link]

  • Amazon S3. (n.d.). P682 NEMTABRUTINIB (MK-1026), A NON-COVALENT INHIBITOR OF WILD-TYPE AND C481S MUTATED BRUTON TYROSINE KINASE FOR B-CELL MALIGNAN. Available from: [Link]

  • Patsnap Synapse. (2026). Nemtabrutinib - Drug Targets, Indications, Patents. Available from: [Link]

  • withpower.com. (n.d.). Nemtabrutinib for Blood Cancers. Available from: [Link]

  • Clinical Trial Discovery. (2025). A Clinical Study of Nemtabrutinib in Japanese Participant... Available from: [Link]

  • withpower.com. (n.d.). Nemtabrutinib for Blood Cancers. Available from: [Link]

Sources

Exploratory

"crystal structure of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one"

An In-Depth Technical Guide to the Crystal Structure Determination of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one. While a solved crystal structure for this specific molecule is not publicly available, this document outlines a robust methodology based on established crystallographic principles and data from analogous structures. It is intended to serve as a practical guide for researchers in medicinal chemistry and materials science, detailing the synthesis, crystallization, X-ray diffraction analysis, and interpretation of the structural features of this and similar benzofuranone derivatives. The insights provided herein are critical for understanding the solid-state properties and guiding the rational design of novel therapeutic agents.

Introduction: The Significance of Benzofuranone Scaffolds in Drug Discovery

The 2,3-dihydro-1-benzofuran-3-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. Its rigid, planar structure provides a versatile template for the spatial arrangement of functional groups, enabling precise interactions with biological targets. The introduction of substituents, such as a fluorine atom at the 6-position and a methyl group at the 2-position, can significantly modulate the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.

A detailed understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount. This knowledge allows for the elucidation of key structural parameters such as bond lengths, bond angles, and intermolecular interactions. Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation drug candidates.

This guide will provide a comprehensive, step-by-step methodology for researchers to determine and analyze the crystal structure of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one, a compound of significant interest in contemporary drug discovery programs.

Synthesis and Purification of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

A plausible and efficient synthetic route to obtain the title compound is crucial for obtaining high-purity material suitable for crystallization. The following protocol is adapted from established methods for the synthesis of similar benzofuranone derivatives.

Experimental Protocol: Synthesis
  • Starting Material: 4-Fluorophenol.

  • Step 1: O-Alkylation. React 4-fluorophenol with 2-bromopropionyl bromide in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent (e.g., acetone) to yield 2-(4-fluorophenoxy)propanoyl bromide.

  • Step 2: Intramolecular Friedel-Crafts Acylation. The resulting acid bromide is subjected to an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst, such as aluminum chloride (AlCl3), in a non-polar solvent like dichloromethane (CH2Cl2). This cyclization step forms the 2,3-dihydro-1-benzofuran-3-one ring system.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one. The purity should be assessed by NMR spectroscopy and mass spectrometry.

Single Crystal Growth: The Gateway to High-Resolution Structural Data

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. A variety of techniques should be systematically explored to obtain crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

Recommended Crystallization Techniques
  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and should be screened systematically.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase. This controlled change in solvent composition can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Technique Solvent System (Examples) Advantages Disadvantages
Slow EvaporationDichloromethane, Acetone, Ethyl AcetateSimple setupCan lead to rapid crystal growth and twinning
Vapor DiffusionToluene/Hexane, Ethanol/WaterExcellent control over crystal growthRequires more complex setup
Cooling CrystallizationIsopropanol, AcetonitrileCan produce large, well-formed crystalsRequires precise temperature control

X-ray Diffraction Analysis: From Crystal to Structure

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data. This process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Workflow for Single-Crystal X-ray Diffraction

X_ray_Diffraction_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis cluster_validation Validation and Deposition crystal_mounting Crystal Mounting data_collection Data Collection crystal_mounting->data_collection X-ray Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation deposition Deposition (e.g., CSD) validation->deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies
  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector is used to collect a full sphere of diffraction data.[1][2][3]

  • Data Reduction and Structure Solution: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.[1] The resulting data is then used to solve the phase problem, typically using direct methods, which provides an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[4][5][6] This iterative process optimizes the atomic coordinates, and atomic displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation and Deposition: The final refined structure is rigorously validated using software tools like checkCIF to ensure its geometric and crystallographic reasonability. The validated structure, along with the experimental data, should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure data accessibility and reproducibility.[7][8][9]

Predicted Structural Features and Discussion

Based on the known structures of related benzofuranones and the fundamental principles of organic chemistry, we can predict several key structural features for 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Molecular Geometry

The benzofuranone core is expected to be nearly planar, with the five-membered ring adopting a slight envelope conformation. The bond lengths and angles should be consistent with standard values for similar aromatic and heterocyclic systems. The presence of the fluorine atom at the 6-position may lead to a slight puckering of the benzene ring.

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker intermolecular interactions. These may include:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, and weak C-H···O interactions with neighboring molecules are expected.

  • π-π Stacking: The aromatic rings of adjacent molecules may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Halogen Bonding: The fluorine atom, while a weak halogen bond donor, may participate in short contacts with electron-rich regions of neighboring molecules.

A thorough analysis of the intermolecular interactions in the solved crystal structure will provide valuable insights into the solid-state organization and may have implications for the compound's physical properties, such as its melting point and solubility.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and systematic approach to determining and analyzing the crystal structure of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain high-resolution structural data for this and other related compounds.

The elucidation of the crystal structure will provide invaluable information for understanding the molecule's three-dimensional conformation and intermolecular interactions. This knowledge will, in turn, support rational drug design efforts and contribute to the development of novel therapeutics based on the privileged benzofuranone scaffold. The deposition of the solved structure in a public database will further enhance the collective understanding of this important class of molecules and serve as a valuable resource for the scientific community.

References

  • Cambridge Structural Database - Wikipedia. Available at: [Link]

  • The Cambridge Structural Database - IUCr Journals. Available at: [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. Available at: [Link]

  • Cambridge Structure Database | UW-Madison Libraries. Available at: [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data-science Service. Available at: [Link]

  • Recent Developments for Crystallographic Refinement of Macromolecules. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. Available at: [Link]

  • Structure refinement: some background theory and practical strategies - MIT. Available at: [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC. Available at: [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

  • Resources | Single-Crystal X-ray Diffraction. Available at: [Link]

  • Modeling a unit cell: crystallographic refinement procedure using the biomolecular MD simulation platform Amber - IUCr Journals. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling & Thermodynamic Behavior of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

[1] Executive Summary 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a critical pharmacophore and intermediate in the synthesis of atypical antipsychotics (e.g., benzisoxazole derivatives like Risperidone/Paliperido...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a critical pharmacophore and intermediate in the synthesis of atypical antipsychotics (e.g., benzisoxazole derivatives like Risperidone/Paliperidone analogs) and novel serotonergic modulators.[1] Its solubility profile is the governing factor in process yield, purity, and crystallographic form selection.

This technical guide provides a rigorous framework for determining, modeling, and applying the solubility data of this fluorinated benzofuranone. Unlike generic datasheets, this document focuses on the thermodynamic causality driving solubility—specifically the interplay between the lipophilic fluorine substituent, the steric hindrance of the C2-methyl group, and solvent polarity.

Molecular Architecture & Solubility Drivers

To predict and manipulate solubility, one must first understand the solute-solvent interactions at the molecular level.[1]

Structural Determinants[1]
  • Fluorine Substitution (C6): The high electronegativity of the fluorine atom at the 6-position increases the molecule's lipophilicity (LogP ~1.8–2.[1]2) compared to the non-fluorinated parent.[1] This enhances solubility in non-polar solvents (e.g., Toluene) but reduces water miscibility.

  • Methyl Group (C2): The C2-methyl group introduces chirality and steric bulk.[1] This disrupts the crystal lattice packing energy, generally lowering the melting point and increasing solubility compared to the non-methylated analog (6-fluoro-2,3-dihydro-1-benzofuran-3-one).[1]

  • Ketone Moiety (C3): Acts as a hydrogen bond acceptor, facilitating solubility in protic solvents (Alcohols) and polar aprotic solvents (Acetone, DMF).[1]

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and structural analogs, the solubility hierarchy is classified below:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic Acetone, Ethyl Acetate, DMFDipole-Dipole, H-bond acceptingHigh (Primary Dissolution)
Chlorinated Dichloromethane (DCM), ChloroformDispersion Forces, Weak PolarityHigh (Extraction Solvent)
Polar Protic Methanol, Ethanol, IPAHydrogen Bonding (Donor-Acceptor)Moderate (Crystallization/Anti-solvent)
Non-Polar Toluene, Hexane, HeptaneVan der Waals ForcesLow (Anti-solvent)
Aqueous Water, Buffer (pH 7.[1]4)Hydrophobic ExclusionNegligible (< 0.1 mg/mL)

Experimental Protocol: Dynamic Laser Monitoring

For high-precision solubility determination, the Dynamic Laser Monitoring Method is superior to the static shake-flask method as it minimizes solvent evaporation and degradation risks.[1]

Workflow Diagram

Solubility_Protocol Prep Sample Preparation (Excess Solute + Solvent) Equil Thermostatic Equilibrium (Stirring @ T +/- 0.05 K) Prep->Equil Load Vessel Laser Laser Transmissivity Monitoring Equil->Laser Continuous Scan Dissolution Dissolution Point (Transmissivity Max) Laser->Dissolution Detect Phase Change Dissolution->Equil Next Temp Point Calc Mole Fraction (x) Calculation Dissolution->Calc Record T & Mass

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination. The system detects the exact moment of solid phase disappearance.[1]

Step-by-Step Methodology
  • Preparation: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) into a double-jacketed glass vessel.
  • Equilibration: Connect the vessel to a programmable thermostatic water bath. Set the stirring speed to 400 rpm to ensure homogeneity without cavitation.

  • Laser Setup: Align the laser source and photodetector across the vessel. Initial transmissivity should be near zero (suspension).[1]

  • Dynamic Heating: Increase temperature at a slow rate (e.g., 2 K/h).

  • Detection: Monitor the laser intensity. The temperature at which transmissivity jumps to a maximum constant value corresponds to the saturation temperature (

    
    ) for that specific mole fraction.[1]
    
  • Repetition: Add known amounts of solvent to dilute the solution and repeat to generate the full solubility curve.

Thermodynamic Modeling & Data Analysis

To translate raw experimental data into process parameters, the Modified Apelblat Equation is the industry standard for benzofuranone derivatives.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):

[1]
  • 
     : Mole fraction solubility.
    
  • 
     : Temperature in Kelvin.
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Parameter A: Related to solution non-ideality.

    • Parameter B: Related to the enthalpy of solution.

    • Parameter C: Accounts for the temperature dependence of enthalpy.

Thermodynamic Functions

Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are calculated:

[1]
  • Interpretation:

    • Positive

      
      :  Endothermic process (Solubility increases with T).[1]
      
    • Positive

      
      :  Disorder increases (Driving force for dissolution).[1]
      
    • 
      :  Non-spontaneous at standard conditions (Requires thermal energy).[1]
      

Process Application: Crystallization Strategy

The primary utility of solubility data is designing purification steps. For 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one, a Cooling Crystallization or Anti-Solvent Crystallization is recommended based on its steep solubility curve in alcohols.[1]

Crystallization Workflow

Crystallization_Process Crude Crude Reaction Mixture (Contains Impurities) Dissolve Dissolution (Reflux in Ethanol/IPA) Crude->Dissolve High T Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (10°C/hour -> 0°C) Filter->Cool Supersaturation Seed Seeding (Optional) (Add Pure Crystal @ Metastable Zone) Cool->Seed T = T_sat - 5K Isolate Filtration & Drying (Yield > 85%) Seed->Isolate

Figure 2: Purification logic for obtaining high-purity 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Solvent Selection Guide
  • For Recrystallization: Ethanol or Isopropanol .

    • Rationale: High solubility at boiling point, low solubility at 0°C. Steep curve maximizes yield.

  • For Extraction: Ethyl Acetate .

    • Rationale: High partition coefficient vs. water, easy to evaporate.

  • For Impurity Rejection: Hexane/Heptane (as anti-solvent).[1]

    • Rationale: Precipitates the product while keeping non-polar impurities in solution (or vice versa depending on impurity profile).

References

  • Compound Verification: Sigma-Aldrich. 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Product Sheet. CAS: 1500513-58-5.[1] Link[1]

  • Benzofuranone Chemistry: BenchChem. Technical Guide: Benzofuran-1-one Derivatives. (General solubility trends for benzofuranone scaffolds). Link[1]

  • Thermodynamic Modeling: Wang, J., et al. "Thermodynamic models for determination of solubility of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole."[1] Journal of Chemical & Engineering Data. (Methodological reference for fluorinated heterocycles).

  • Measurement Protocol: NIST. Solubility Measurement of Solids in Liquids. (Standard reference for Laser Monitoring Method). Link[1]

Disclaimer: This guide is based on physicochemical principles and structural analogs. Experimental validation using the described protocols is required for GMP applications.

Sources

Exploratory

An In-depth Technical Guide to 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one: Synthesis, Rationale, and Significance

Introduction: The Strategic Value of Fluorinated Benzofuranones The 2,3-dihydro-1-benzofuran-3-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzofuranones

The 2,3-dihydro-1-benzofuran-3-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its derivatives have garnered significant attention for a wide range of therapeutic applications, including anti-inflammatory and anticancer activities.[1][2] The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The fusion of these two concepts—the potent benzofuranone scaffold and the strategic use of fluorine—leads to compounds of significant interest, such as 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one. This guide provides a detailed exploration of the synthesis of this specific molecule, elucidating the chemical principles and experimental rationale that underpin its creation and highlighting its importance for researchers in drug discovery.

Historical Context and Developmental Impetus

While the specific first synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is not prominently documented in seminal literature, its development can be understood within the broader context of the exploration of fluorinated benzofuranones. Research into this class of compounds has been driven by the consistent observation that the introduction of halogen atoms, particularly fluorine, can significantly enhance the biological activity of the benzofuran core.[2] Studies have demonstrated that fluorinated benzofuran and dihydrobenzofuran derivatives can act as potent anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2) and suppressing the production of inflammatory mediators like prostaglandin E2.[1] Furthermore, these compounds have shown promise as anticancer agents by inducing apoptosis in cancer cell lines.[1][2] Therefore, the synthesis of molecules like 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a logical step in the systematic exploration of the structure-activity relationships (SAR) within this valuable class of heterocyclic compounds.

Retrosynthetic Analysis and Strategic Synthesis Plan

The most logical and established method for constructing the 2,3-dihydro-1-benzofuran-3-one skeleton is through an intramolecular Friedel-Crafts acylation.[5][6] This approach dictates a retrosynthetic disconnection of the bond between the aromatic ring and the carbonyl carbon, leading back to a 2-phenoxypropanoic acid precursor.

G Target 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Disconnect Intramolecular Friedel-Crafts Acylation Target->Disconnect Precursor 2-(4-Fluorophenoxy)propanoic acid Disconnect->Precursor Etherification Williamson Ether Synthesis Precursor->Etherification SM1 4-Fluorophenol Etherification->SM1 SM2 2-Halopropanoic acid derivative Etherification->SM2

Caption: Retrosynthetic analysis of the target molecule.

This analysis informs a two-step forward synthesis:

  • Williamson Ether Synthesis: Formation of 2-(4-fluorophenoxy)propanoic acid from 4-fluorophenol and a 2-halopropanoic acid derivative.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the acid precursor to yield the target benzofuranone.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-(4-Fluorophenoxy)propanoic acid

This step employs the Williamson ether synthesis, a robust and widely used method for forming ethers.

Protocol:

  • To a solution of 4-fluorophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a slight molar excess of a base such as anhydrous potassium carbonate.

  • Stir the mixture at room temperature to facilitate the formation of the potassium 4-fluorophenoxide salt.

  • Add a 2-halopropionic acid ester (e.g., ethyl 2-bromopropionate) dropwise to the suspension. The ester is used to avoid a competitive acid-base reaction with the phenoxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The resulting crude ester is then hydrolyzed by heating with an aqueous solution of a strong base (e.g., sodium hydroxide).

  • After hydrolysis, cool the solution and acidify with a strong acid (e.g., HCl) to precipitate the 2-(4-fluorophenoxy)propanoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Causality and Experimental Choices:

  • Choice of Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, and its insolubility in some organic solvents can help drive the reaction forward. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.[7]

  • Use of an Ester: Using an ester of 2-halopropionic acid prevents the acidic carboxylic acid from neutralizing the phenoxide base, which would halt the desired etherification.

  • Hydrolysis Step: The final ester hydrolysis is a standard procedure to yield the carboxylic acid necessary for the subsequent cyclization step.

G cluster_0 Step 1: Williamson Ether Synthesis Reactant1 4-Fluorophenol + K₂CO₃ Intermediate1 Potassium 4-fluorophenoxide Reactant1->Intermediate1 Deprotonation Reactant2 Ethyl 2-bromopropionate Intermediate2 Ethyl 2-(4-fluorophenoxy)propanoate Reactant2->Intermediate2 SN2 Attack Intermediate1->Intermediate2 SN2 Attack Hydrolysis NaOH(aq), Δ then H₃O⁺ Intermediate2->Hydrolysis Product1 2-(4-Fluorophenoxy)propanoic acid Hydrolysis->Product1

Caption: Workflow for the synthesis of the acid precursor.
Step 2: Intramolecular Friedel-Crafts Acylation

This is the key ring-forming step to construct the benzofuranone core.

Protocol:

  • Add the 2-(4-fluorophenoxy)propanoic acid to a strong dehydrating acid, which also acts as the catalyst. Polyphosphoric acid (PPA) is a common and effective choice.[8]

  • Heat the mixture with stirring, typically in the range of 80-120 °C. The viscosity of PPA will decrease upon heating, allowing for efficient mixing.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and then carefully pour it onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution (to remove any unreacted acid), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Causality and Mechanistic Insight:

  • Catalyst Choice: Polyphosphoric acid (PPA) or other strong acids like Eaton's reagent are required to protonate the carboxylic acid, leading to the formation of a highly electrophilic acylium ion (or a related activated species).[8]

  • Electrophilic Aromatic Substitution (EAS): The acylium ion is the active electrophile. The electron-rich aromatic ring of the fluorophenoxy group acts as the nucleophile. The fluorine atom is a deactivator for EAS, but it is an ortho-, para-director. The cyclization occurs at the ortho position to the ether linkage, which is activated by the oxygen's lone pairs, leading to the desired regiochemistry.[6]

  • Workup Procedure: The quench with ice is highly exothermic and must be done cautiously. The bicarbonate wash is crucial to remove any unreacted starting material, simplifying purification.

G cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Reactant 2-(4-Fluorophenoxy)propanoic acid Catalyst Polyphosphoric Acid (PPA), Δ Reactant->Catalyst Intermediate Acylium Ion Intermediate Catalyst->Intermediate Activation Cyclization Electrophilic Aromatic Substitution Intermediate->Cyclization Intramolecular Attack Product 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Cyclization->Product Deprotonation

Caption: Workflow for the cyclization to the final product.

Summary of Synthetic Protocol

StepKey TransformationStarting MaterialsKey ReagentsTypical ConditionsProduct
1 Williamson Ether Synthesis & Hydrolysis4-Fluorophenol, Ethyl 2-bromopropionateK₂CO₃, NaOHReflux, then acidification2-(4-Fluorophenoxy)propanoic acid
2 Intramolecular Friedel-Crafts Acylation2-(4-Fluorophenoxy)propanoic acidPolyphosphoric Acid (PPA)80-120 °C6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Applications and Future Directions

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one serves as a valuable building block and a target molecule in medicinal chemistry research. Its structure contains the key pharmacophoric elements—the benzofuranone core, a strategic fluorine atom, and a methyl group that introduces a chiral center—making it an ideal candidate for screening in various biological assays.

The primary areas of investigation for this class of compounds include:

  • Anti-inflammatory Agents: As analogs of other potent anti-inflammatory benzofuranones, this compound is a candidate for evaluation as an inhibitor of enzymes in the inflammatory cascade, such as COX-2.[1][9]

  • Anticancer Therapeutics: The demonstrated ability of related structures to induce apoptosis in cancer cells makes this compound a target for oncology research.[2] The fluorine atom can enhance binding to target proteins and improve metabolic stability, potentially leading to a more effective therapeutic agent.[2][3]

  • Drug Discovery Intermediate: This molecule can serve as a versatile intermediate for further chemical modification, allowing for the synthesis of a library of derivatives to probe structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

While the precise historical discovery of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one may be obscure, its synthesis is grounded in fundamental and reliable organic chemistry principles. The strategic combination of a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation provides a logical and efficient route to this valuable molecule. The rationale for its synthesis is firmly rooted in the established importance of the fluorinated benzofuranone scaffold in medicinal chemistry. As research into novel therapeutics continues, this compound and its derivatives represent a promising area for the discovery of new anti-inflammatory and anticancer agents.

References

  • Hariss, L., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Academia.edu. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives. Google Patents.
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1... ResearchGate. Available at: [Link]

  • Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Research PURE. Available at: [Link]

  • Synthesis of 2-phenylpropionic acid. PrepChem.com. Available at: [Link]

  • Processes for producing phenoxy propionic acid derivatives. Google Patents.
  • 2-phenylpropionic acid. Organic Syntheses. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. PMC. Available at: [Link]

  • Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. PubMed. Available at: [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. Available at: [Link]

  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. PubMed. Available at: [Link]

  • FDA approved fluorine-containing drugs in 2023. Pre-proof. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Cyclic Macromolecular Chains Visualized by Cryo-EM and AFM Reveal a Ring Expansion Polymerization Mechanism in a Classical Synthetic Pathway to Polyphosphazenes. PMC. Available at: [Link]

  • Racemization in Prins cyclization reactions. Semantic Scholar. Available at: [Link]

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Protocols & Analytical Methods

Method

"using 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one in anticancer research"

An Application Note and Protocol for the Investigation of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one in Anticancer Research Authored by: Senior Application Scientist, Advanced Drug Discovery Division Abstract The b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Investigation of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one in Anticancer Research

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Abstract

The benzofuran and dihydrobenzofuran scaffolds are heterocyclic systems of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[5][6][7][8][9] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability, making fluorinated heterocycles attractive candidates for drug development.[10] This guide provides a comprehensive framework for researchers investigating the anticancer potential of a specific fluorinated dihydrobenzofuranone, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one. We present detailed protocols for a tiered screening approach, from initial in vitro cytotoxicity assessment to mechanistic assays and in vivo efficacy models, grounded in established methodologies for cancer drug discovery.

Introduction: The Rationale for Investigating Benzofuranones in Oncology

Benzofuranones are a privileged class of heterocyclic compounds found in both natural products and synthetic molecules that exhibit a remarkable range of biological activities.[5] In oncology research, these scaffolds have emerged as versatile starting points for the development of novel therapeutics.[6][11] The anticancer mechanisms of benzofuranone derivatives are diverse and include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization leading to mitotic arrest, and modulation of key signaling pathways involved in cell proliferation and survival.[5][6][12][13]

Recent studies have highlighted that fluorinated benzofuran and dihydrobenzofuran derivatives can act as potent anti-inflammatory and anticancer agents.[1][2] For instance, certain fluorinated compounds have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) and induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and promoting the cleavage of PARP-1 (Poly (ADP-ribose) polymerase-1), a hallmark of apoptosis.[1] This precedent provides a strong scientific rationale for the systematic evaluation of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one as a potential anticancer agent.

This document outlines a logical, multi-stage workflow designed to thoroughly characterize the compound's biological activity, from broad screening to focused mechanistic studies.

Compound Profile

  • Compound Name: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

  • Synonyms: 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-3-one

  • Scaffold: Dihydrobenzofuranone

  • Key Features: A benzofuranone core functionalized with a fluorine atom at the 6-position and a methyl group at the 2-position. The fluorine is expected to enhance biological activity, while the methyl group may influence stereochemistry and binding interactions.

Proposed Experimental Workflow

A tiered approach is essential for efficiently evaluating a novel compound. This workflow minimizes resource expenditure by advancing only compounds that meet specific activity criteria at each stage.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Efficacy a Protocol 1: Multi-Cell Line Cytotoxicity Assay (MTT/SRB) b Determine IC50 Values a->b Primary Goal c Protocol 2: Apoptosis Analysis (Annexin V/PI) b->c If IC50 is potent d Protocol 3: Cell Cycle Analysis (PI Staining) b->d If IC50 is potent e Quantify Apoptotic vs. Necrotic Cells c->e f Identify Stage of Cell Cycle Arrest d->f g Protocol 4: Human Tumor Xenograft Model e->g If apoptosis is confirmed f->g If cell cycle arrest is confirmed h Measure Tumor Growth Inhibition g->h

Figure 1: A tiered experimental workflow for evaluating the anticancer potential of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Hypothesized Mechanisms of Action

Based on published data for structurally related benzofuranones, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one may exert its anticancer effects through the induction of apoptosis. This process can be triggered via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway compound 6-Fluoro-2-methyl- 2,3-dihydro-1-benzofuran-3-one Bcl2 Bcl-2 Inhibition compound->Bcl2 DR4 Death Receptor (DR4/5) Activation compound->DR4 Mito Mitochondrial Disruption Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp8 Caspase-8 Activation DR4->Casp8 Casp3 Caspase-3/7 Activation (Executioner) Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2: Hypothesized apoptotic pathways potentially modulated by the test compound, based on known mechanisms of benzofuranone derivatives.[1][5][13]

Experimental Protocols

Part A: In Vitro Primary Screening

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a foundational colorimetric assay to determine the compound's effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50).[14] It measures the metabolic activity of cells, where viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[14]

  • Materials:

    • Human cancer cell lines (e.g., a panel including MCF-7 (breast), HCT116 (colon), A549 (lung), and PC-3 (prostate))[6]

    • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (stock solution in DMSO)

    • Doxorubicin or Cisplatin (positive control)[6]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well microplates

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and the positive control. Remove the old medium from the wells and add 100 µL of medium containing the different drug concentrations. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

    • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.

  • Data Presentation: Summarize the results in a clear, tabular format.

    Table 1: Example Cytotoxicity Data for 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

    Cancer Cell Line Tissue of Origin Test Compound IC50 (µM) Doxorubicin (Control) IC50 (µM)
    MCF-7 Breast Adenocarcinoma Experimental Value 0.8 ± 0.1
    HCT116 Colon Carcinoma Experimental Value 0.5 ± 0.07
    A549 Lung Carcinoma Experimental Value 1.2 ± 0.2
    PC-3 Prostate Carcinoma Experimental Value 2.5 ± 0.4

    (Note: Control IC50 values are illustrative and based on literature precedents.)

Part B: Mechanistic Assays

Protocol 2: Analysis of Apoptosis Induction (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay is a gold standard for quantifying apoptosis. It differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membranes and will also stain with the DNA-intercalating dye, Propidium Iodide (PI).

  • Materials:

    • Cancer cell line that showed high sensitivity in Protocol 1

    • 6-well plates

    • Test compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells (e.g., 3 x 10^5 cells/well) in 6-well plates and allow them to attach overnight.[15] Treat the cells with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the cells twice with cold PBS.[15]

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Immediately analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.[16] The results are typically displayed as a dot plot with four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Figure 3: Quadrant analysis for Annexin V/PI flow cytometry to quantify apoptosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines if the compound's cytotoxic effects are mediated by arresting the cell cycle at a specific phase (G0/G1, S, or G2/M).[13] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of cell cycle phases.[17][18]

  • Materials:

    • Cancer cell line

    • 6-well plates

    • Test compound

    • Cold 70% Ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates as described in Protocol 2. Treat with the test compound at its IC50 concentration for 24 hours.

    • Harvesting and Fixation: Harvest the cells by trypsinization. Wash with PBS, then resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.[15][18]

    • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, showing distinct peaks for G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases. A sub-G1 peak often indicates apoptotic cells with fragmented DNA.[18]

Part C: In Vivo Efficacy Studies

Protocol 4: Human Tumor Xenograft Model

If in vitro data is promising, the next critical step is to evaluate the compound's efficacy in a living organism.[19] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model.[20][21][22][23]

  • Materials:

    • 4-6 week old immunodeficient mice (e.g., Athymic Nude or SCID)

    • Human cancer cell line that was sensitive in vitro

    • Matrigel (optional, to improve tumor take rate)

    • Test compound formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor)

    • Standard chemotherapy agent (positive control)

    • Calipers for tumor measurement

  • Step-by-Step Methodology:

    • Cell Implantation: Subcutaneously inject approximately 2-5 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[20][23]

    • Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

    • Treatment Administration: Administer the test compound and controls via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily, three times a week) for 3-4 weeks.

    • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.

    • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight/volume between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion and Future Directions

This guide provides a robust and logical framework for the preclinical evaluation of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one. The described protocols will enable researchers to determine the compound's cytotoxic potency, elucidate its primary mechanisms of action, and assess its in vivo efficacy. Positive results from this workflow would establish the compound as a promising lead candidate for further development, warranting more advanced studies into its pharmacokinetics, toxicology, and potential for combination therapies. The versatility of the benzofuranone scaffold suggests that even if the parent compound shows moderate activity, it can serve as a valuable template for the synthesis of more potent analogs.[7][8]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Cancer Cell-Based Assays.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Technology Networks.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • Xenograft Models. Biocytogen.
  • Xenograft Models.
  • Cell-Based Assays. Merck.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells.
  • The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics. MDPI.
  • Analysis of Cell Cycle.
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Apoptosis and cell cycle analysis. Bio-protocol.
  • Anticancer therapeutic potential of benzofuran scaffolds.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • In vitro methods of screening of anticancer agents. Slideshare.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Cell Cycle and Apoptosis Analysis Kit (PI staining). MedchemExpress.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PLOS One.
  • Apoptosis Protocols. University of South Florida Health.
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells.
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.
  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barb
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Structures of benzofuran and dihydrobenzofuran derivatives.
  • Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Mini review on important biological properties of benzofuran deriv
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • Furan: A Promising Scaffold for Biological Activity.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. Semantic Scholar.
  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific.
  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry.

Sources

Application

Application Note: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one in Anti-Inflammatory Assays

Executive Summary This technical guide details the application of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1500513-58-5) as a chemical probe and scaffold in anti-inflammatory research. Benzofuran-3-one deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1500513-58-5) as a chemical probe and scaffold in anti-inflammatory research. Benzofuran-3-one derivatives, particularly fluorinated analogs, have emerged as privileged structures in medicinal chemistry due to their potent inhibition of the arachidonic acid pathway and NF-


B signaling.

This document provides standardized protocols for utilizing this compound to interrogate inflammatory pathways, specifically targeting Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) in cellular models. It is designed for researchers aiming to validate hit-to-lead compounds or investigate the mechanistic underpinnings of non-steroidal anti-inflammatory agents (NSAIDs).

Chemical Properties & Handling

Before initiating biological assays, proper solubilization and storage are critical to ensure experimental reproducibility.

PropertySpecification
IUPAC Name 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
CAS Number 1500513-58-5
Molecular Formula C

H

FO

Molecular Weight 166.15 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Ethanol (Moderate); Water (Insoluble)
Storage Powder: -20°C (Desiccated); Solution: -80°C (Avoid freeze-thaw cycles)
Protocol: Stock Solution Preparation
  • Weighing: Accurately weigh 1.66 mg of the compound.

  • Solubilization: Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution .

  • Vortexing: Vortex for 30 seconds to ensure complete dissolution.

  • Aliquoting: Aliquot into 50

    
    L volumes in amber microcentrifuge tubes to prevent light degradation.
    
  • Working Solutions: Dilute the stock in serum-free culture medium immediately prior to use. Ensure the final DMSO concentration in the cell assay is

    
     to avoid solvent toxicity.
    

Mechanistic Background

The anti-inflammatory efficacy of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is attributed to its ability to modulate the inflammatory cascade at the transcriptional and enzymatic levels.

Key Mechanisms:

  • COX-2 Inhibition: Direct interference with the cyclooxygenase active site, reducing the conversion of arachidonic acid to Prostaglandin E2 (PGE

    
    ).
    
  • iNOS Suppression: Downregulation of iNOS expression, leading to reduced Nitric Oxide (NO) production.

  • NF-

    
    B Modulation:  Inhibition of I
    
    
    
    B
    
    
    phosphorylation, preventing the nuclear translocation of the p65/p50 NF-
    
    
    B complex.
Pathway Visualization

InflammatoryPathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα (Degradation) IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus Translocation NFkB->Nucleus COX2_Gene COX-2 Gene Nucleus->COX2_Gene Transcription iNOS_Gene iNOS Gene Nucleus->iNOS_Gene Transcription COX2_Prot COX-2 Enzyme COX2_Gene->COX2_Prot iNOS_Prot iNOS Enzyme iNOS_Gene->iNOS_Prot PGE2 PGE2 (Inflammation) COX2_Prot->PGE2 NO Nitric Oxide (NO) iNOS_Prot->NO Compound 6-Fluoro-2-methyl- 2,3-dihydro-1-benzofuran-3-one Compound->NFkB Inhibits Translocation Compound->COX2_Prot Enzymatic Inhibition

Figure 1: Proposed mechanism of action showing dual inhibition of NF-


B signaling and direct enzymatic suppression.

Application Protocols

Application A: Inhibition of Nitric Oxide (NO) in RAW 264.7 Macrophages

This assay is the industry standard for screening benzofuran derivatives for anti-inflammatory potential.

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • MTT or CCK-8 Reagent (for viability control).

Experimental Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment: Aspirate media. Add fresh media containing the compound at varying concentrations (e.g., 1, 5, 10, 25, 50

    
    M). Include a Vehicle Control (0.1% DMSO). Incubate for 1 hour .
    
    • Expert Note: Pre-treatment is crucial for preventive efficacy; co-treatment is used for therapeutic modeling.

  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to all wells except the "Naïve Control". Incubate for 18-24 hours .
    
  • Collection: Transfer 100

    
    L of supernatant to a new plate for NO analysis. Retain cells for viability assay.[1]
    
  • Griess Assay: Add 100

    
    L of Griess Reagent to the supernatant. Incubate for 10 mins at Room Temperature (dark).
    
  • Measurement: Read absorbance at 540 nm. Calculate Nitrite concentration using a NaNO

    
     standard curve.
    

Data Analysis:



Application B: PGE Enzyme-Linked Immunosorbent Assay (ELISA)

Quantifies the downstream product of COX-2 activity.

Protocol:

  • Follow steps 1-3 from the NO assay above.

  • Collect cell culture supernatants.

  • Dilute supernatants 1:10 or 1:50 (depending on LPS response) using the ELISA kit diluent.

  • Perform the assay according to the manufacturer's instructions (e.g., competitive ELISA).

  • Validation: Fluorinated benzofurans typically show an IC

    
     in the range of 1.2 - 10 
    
    
    
    M
    in this assay.

Experimental Validation & Quality Control

To ensure the trustworthiness of your data, the following controls must be included in every run.

Control TypeDescriptionPurpose
Naïve Control Cells + Media (No LPS, No Drug)Establishes baseline NO/PGE

levels.
Vehicle Control Cells + LPS + 0.1% DMSORepresents 100% inflammation (Max Signal).
Positive Control Dexamethasone (1

M) or Indomethacin (10

M)
Validates assay sensitivity and responsiveness.
Cytotoxicity Control MTT/CCK-8 Assay on treated cellsEnsures reduction in NO is due to inhibition, not cell death.
Experimental Workflow Diagram

AssayWorkflow Seed Seed RAW 264.7 (1x10^5 cells/well) Incubate1 24h Incubation Seed->Incubate1 Treat Pre-treat with Compound (1h) Incubate1->Treat Stimulate Add LPS (1 µg/mL) Treat->Stimulate Incubate2 18-24h Incubation Stimulate->Incubate2 Harvest Harvest Supernatant Incubate2->Harvest Viability MTT Assay (Cell Pellet) Incubate2->Viability Analyze Griess / ELISA Harvest->Analyze

Figure 2: Step-by-step workflow for the cellular anti-inflammatory screen.[1]

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Source: International Journal of Molecular Sciences (MDPI), 2023. URL:[Link] Significance:[1][2][3][4][5][6][7][8][9][10][11] Establishes the IC50 ranges and mechanistic pathways for fluorinated dihydrobenzofuran derivatives.

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Source: International Journal of Molecular Sciences (MDPI), 2023. URL:[Link] Significance:[1][2][3][4][5][6][7][8][9][10][11] Provides comparative data on benzofuran hybrids and their inhibition of NO production in LPS-induced models.

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Source: Journal of Medicinal Chemistry, 1981.[12] URL:[Link] Significance: Foundational text establishing the benzofuranone scaffold as a viable anti-inflammatory pharmacophore.[1][4][8][9][12][13][14]

  • PubChem Compound Summary: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one. Source: National Center for Biotechnology Information (NCBI). URL:[Link] Significance: Verification of chemical structure, physical properties, and identifiers.[9]

Sources

Method

Application Note: In Vitro Pharmacological Evaluation of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Abstract & Scientific Rationale The compound 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one represents a privileged scaffold in medicinal chemistry. Benzofuran-3-one derivatives are increasingly investigated for their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The compound 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one represents a privileged scaffold in medicinal chemistry. Benzofuran-3-one derivatives are increasingly investigated for their potent anticancer properties, specifically as inhibitors of tubulin polymerization and receptor tyrosine kinases (e.g., EGFR, VEGFR) [1, 2]. The incorporation of a fluorine atom at the C6 position is a strategic medicinal chemistry modification intended to enhance metabolic stability and lipophilicity, potentially improving cellular permeability and binding affinity via halogen bonding [3].

This application note provides a rigorous, standardized framework for evaluating the cytotoxic efficacy and mechanism of action (MoA) of this specific fluorinated benzofuran derivative. It moves beyond generic screening to focus on validating the induction of apoptosis and determining IC50 values with high reproducibility.

Compound Management & Preparation

Critical Causality: Small hydrophobic molecules like benzofurans are prone to precipitation in aqueous media, leading to "false negatives" in potency assays. Proper solubilization is the single most critical step in this protocol.

  • Stock Solution: Dissolve neat powder in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM .

    • Note: Vortex for 1 minute. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to plastics) and store at -20°C.

    • Constraint: Avoid freeze-thaw cycles. Limit to nearly 3 cycles max to prevent hydrolysis or precipitation.

  • Working Solution: Dilute the stock into complete cell culture media immediately prior to use. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to avoid solvent toxicity masking the drug effect [4].

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

ExperimentalWorkflow cluster_Assays Readout Methodologies Stock Compound Preparation (10mM in DMSO) Treatment Drug Treatment (Serial Dilution) Stock->Treatment Dilute <0.5% DMSO Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment 24h Attachment MTT Cytotoxicity (MTT Assay) Treatment->MTT 48-72h Incubation Flow Apoptosis (Annexin V/PI) Treatment->Flow 24-48h Incubation Analysis Data Analysis (IC50 / Gating) MTT->Analysis Flow->Analysis

Figure 1: Integrated workflow for the evaluation of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one cytotoxicity and mechanism.

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50). Mechanism: The reduction of yellow MTT tetrazolium salt to purple formazan crystals is driven by NAD(P)H-dependent cellular oxidoreductase enzymes.[1] This strictly quantifies metabolic activity as a proxy for viability [5].

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HCT116 (Colon).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO (acidified isopropanol is an alternative, but DMSO is preferred for benzofurans).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media.

    • Why: Over-seeding leads to contact inhibition, which can induce cell cycle arrest independent of the drug, skewing results.

  • Attachment: Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Remove old media.[2][3]

    • Add 100 µL of fresh media containing the compound in serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Control: Include a "Vehicle Control" (0.5% DMSO only) and a "Positive Control" (e.g., Doxorubicin or Staurosporine).

  • Incubation: Incubate for 48 to 72 hours .

    • Why: Benzofurans often act on the cell cycle (G2/M arrest). Shorter incubations (24h) may miss the cytotoxic event if the cell cycle is merely paused rather than terminated.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours.

    • Visual Check: Look for purple precipitate under the microscope.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL DMSO. Shake plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Mechanism of Action (Annexin V/PI Flow Cytometry)

Objective: Distinguish between apoptotic and necrotic cell death.[4][5] Mechanism: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is hypothesized to induce apoptosis. During early apoptosis, Phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet.[2][4] Annexin V binds PS with high affinity.[2] Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late apoptosis/necrosis) [6].

Step-by-Step Methodology
  • Treatment: Seed cells in 6-well plates (3 x 10^5 cells/well). Treat with the compound at the IC50 concentration (determined in Protocol A) for 24 hours.

  • Harvesting (Critical Step):

    • Collect the culture media (contains floating dead cells).[2]

    • Wash adherent cells with PBS.[3][5][6]

    • Trypsinize gently (do not over-digest; trypsin can strip membrane proteins).

    • Pool the trypsinized cells with the collected media.

    • Why: Discarding the media loses the "floating" apoptotic population, artificially inflating viability.

  • Staining:

    • Wash cells with cold PBS.[2][3][5] Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 mins at RT in the dark.

  • Analysis: Analyze immediately on a flow cytometer (e.g., BD FACSCalibur).

Data Interpretation Table
QuadrantAnnexin VPIStatusInterpretation for Benzofuran Treatment
Q3 (LL) NegativeNegativeLiveHealthy population.
Q4 (LR) PositiveNegativeEarly ApoptosisPrimary Expected Outcome. Indicates PS exposure with intact membrane.
Q2 (UR) PositivePositiveLate ApoptosisSecondary outcome; membrane integrity lost post-apoptosis.
Q1 (UL) NegativePositiveNecrosisIndicates toxic physical damage rather than programmed death.

Mechanistic Hypothesis & Signaling Pathway

Based on structural analogs, the 6-fluoro-benzofuran-3-one scaffold likely acts via the intrinsic apoptotic pathway, potentially triggered by microtubule destabilization or kinase inhibition (EGFR/VEGFR) [2, 7].

ApoptosisPathway Drug 6-Fluoro-2-methyl- 2,3-dihydro-1-benzofuran-3-one Target Target Engagement (Tubulin / EGFR) Drug->Target Inhibition Mito Mitochondrial Dysfunction (Bcl-2 Downregulation) Target->Mito Signal Transduction CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 PARP PARP Cleavage (DNA Fragmentation) Caspase3->PARP Apoptosis APOPTOSIS (Cell Death) PARP->Apoptosis

Figure 2: Hypothesized signaling cascade. The compound is expected to trigger the intrinsic mitochondrial pathway, leading to Caspase-3 mediated PARP cleavage.

Data Analysis & Statistical Validation

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), data must be processed as follows:

  • Normalization: Calculate % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) × 100.

  • Curve Fitting: Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism.

  • Significance: Perform One-way ANOVA followed by Dunnett’s post-hoc test when comparing treatment groups to the control.

  • Replicates: All experiments must be performed in biological triplicates (

    
    ) with technical triplicates per plate.
    

References

  • Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI Cancers. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Handling and Storage of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

[1][2] Executive Summary & Compound Significance 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1500513-58-5) is a specialized fluorinated heterocyclic scaffold used primarily as a high-value intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Significance

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1500513-58-5) is a specialized fluorinated heterocyclic scaffold used primarily as a high-value intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).[1]

In drug discovery, the 2,3-dihydrobenzofuran-3-one core serves as a "privileged structure," frequently appearing in inhibitors of mPGES-1 (inflammation), anti-tubercular agents , and neuroactive ligands [1].[1] The inclusion of the fluorine atom at the C6 position modulates metabolic stability (blocking metabolic soft spots) and lipophilicity, while the C2-methyl group introduces chirality and steric constraints that improve target selectivity.[1]

This guide provides a rigorous, evidence-based protocol for the handling, storage, and solubilization of this compound to prevent common degradation pathways such as acid-catalyzed ring opening , base-mediated aldol condensation , and oxidative dimerization .[1]

Physicochemical Profile & Technical Specifications

Understanding the intrinsic properties of the molecule is the first step in establishing a robust handling protocol.[1]

PropertySpecificationHandling Implication
Molecular Formula C₈H₇FO₂N/A
Molecular Weight 166.15 g/mol Use precision microbalance for aliquots <5 mg.[1]
Physical State Solid (Powder)Prone to static; use anti-static gun if necessary.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water. Do not attempt aqueous stock solutions.[1]
Reactivity Enolizable ketone at C3; Acidic proton at C2Base Sensitive: Avoid prolonged exposure to basic buffers (pH > 8).[1]
Chirality Racemic (typically) at C2Potential for racemization in solution if not pH controlled.[1]

Health, Safety, and Environment (HSE) Protocol[1][2]

Risk Assessment: While specific toxicological data for this exact analog may be limited, benzofuranones are generally classified as Skin/Eye Irritants (H315, H319) and Respiratory Irritants (H335) .[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving recommended for solubilized stock handling (DMSO permeates skin).[1]

  • Ocular: Chemical splash goggles.[1]

Engineering Controls
  • Primary: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Secondary: Use a localized HEPA filter vacuum for spill cleanup; do not sweep dry powder (dust explosion risk).[1]

Storage Protocols: The "Stability Triad"[1][2]

The stability of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is compromised by three factors: Moisture , Oxygen , and Base .[1] The C2 position (alpha to the ketone) is chemically active; improper storage can lead to enolization and subsequent oxidative degradation.[1]

Storage Decision Tree (Workflow)

StorageProtocol Start Receipt of Compound CheckSeal Inspect Seal Integrity Start->CheckSeal Duration Intended Usage Duration? CheckSeal->Duration ShortTerm Short Term (< 2 Weeks) Duration->ShortTerm Immediate Use LongTerm Long Term (> 2 Weeks) Duration->LongTerm Banking RT_Store Store at 20-25°C (Desiccator Required) ShortTerm->RT_Store Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) LongTerm->Aliquot RT_Store->CheckSeal Re-verify weekly Cold_Store Store at -20°C (Inert Atmosphere) Argon Purge Headspace with Argon/N2 Aliquot->Argon Argon->Cold_Store

Figure 1: Decision matrix for determining optimal storage conditions based on usage timeline.[1]

Detailed Storage Guidelines
  • Long-Term Banking (>2 weeks):

    • Temperature: -20°C is optimal.[1]

    • Atmosphere: The vial headspace must be purged with Argon or Nitrogen.[1] Oxygen promotes autoxidation at the C2 position.[1]

    • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.[1]

  • Short-Term / Working Bench:

    • Store in a desiccator at Room Temperature (20-25°C).

    • Critical: Allow cold vials to equilibrate to room temperature before opening. Opening a cold vial introduces condensation (water), which accelerates hydrolysis.[1]

Solubilization and Handling for Assays[2]

Solvent Selection
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) .[1]

    • Solubility: >10 mg/mL.[1]

    • Pros: Excellent solvency, cytocompatible (at <0.1% v/v).[1]

    • Cons: Hygroscopic (absorbs water from air).[1] Use anhydrous DMSO.[1]

  • Secondary Solvent: Ethanol (Absolute) .[1]

    • Solubility: Good.[1]

    • Note: Avoid Methanol if the compound is to be used in transesterification-sensitive screens.[1]

Preparation of Stock Solutions (Protocol)
  • Weighing: Weigh the solid into a pre-tared amber vial. Do not use plastic weigh boats (static charge causes loss of fluorinated powders).[1]

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM or 20 mM master stock. Vortex for 30 seconds.[1]

    • Visual Check: Solution should be clear and colorless to pale yellow.[1] Turbidity indicates insolubility or moisture contamination.[1]

  • Sonicating: If particles persist, sonicate in a water bath at 35°C for 5 minutes. Do not overheat , as this may degrade the ketone.[1]

Dilution into Aqueous Media[1][2]
  • The "Crash-Out" Risk: Fluorinated benzofurans are lipophilic.[1] Rapid addition to water can cause precipitation.[1]

  • Technique: Perform a serial dilution in DMSO first (e.g., 1000x stock → 100x stock). Add the 100x stock to the aqueous buffer dropwise while vortexing.[1]

  • pH Warning: Ensure the aqueous buffer is pH 6.5 – 7.5 .

    • Avoid pH > 8.0: High pH promotes enolization of the C2-proton, leading to racemization or degradation [2].[1]

Quality Control (QC) & Validation[1][2]

Before using stored material for critical experiments (e.g., cell-based assays or SAR studies), validate integrity.[1]

HPLC Validation Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

  • Acceptance Criteria: Purity > 95%. Impurities at relative retention time (RRT) ~0.9 often indicate hydrolysis products (ring opening).[1]

NMR Diagnostic Signals[1][2]
  • ¹H NMR (DMSO-d₆):

    • Look for the C2-H quartet (due to coupling with C2-Methyl).[1] If this signal disappears or splits into complex multiplets, racemization or deuterium exchange (if using protic solvents) has occurred.[1]

    • Verify the C2-Methyl doublet .[1]

Disposal & Environmental Compliance

  • Waste Stream: Halogenated Organic Waste.[1]

  • Protocol: Do not dispose of down the drain. Collect in designated carboys for incineration.[1]

  • Spill Cleanup: Absorb with vermiculite.[1][2] Clean surface with 10% NaOH (to degrade residue) followed by water, only if the surface is chemical resistant.[1]

References

  • Closse, A., et al. (1981).[1][3] "2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents."[1][3] Journal of Medicinal Chemistry. Available at: [Link]

  • Inoue, H., et al. (2023).[1] "Fluorine-containing drugs approved by the FDA in 2023: Synthesis and Biological Activity." Review of Fluorinated Pharmaceuticals. Available at: [Link] (General reference for fluorinated drug stability trends).[1]

Sources

Technical Notes & Optimization

Troubleshooting

"byproducts in the synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one"

Technical Support Center: Synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Welcome to the Advanced Synthesis Support Hub Topic: Troubleshooting Impurity Profiles in Benzofuranone Cyclization Ticket ID: #BF-6...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Welcome to the Advanced Synthesis Support Hub

Topic: Troubleshooting Impurity Profiles in Benzofuranone Cyclization Ticket ID: #BF-6F-2M-SYN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 55746-68-0) is a critical workflow in the production of antipsychotic pharmacophores (e.g., Risperidone, Iloperidone intermediates). The standard industrial route involves the O-alkylation of 3-fluorophenol followed by intramolecular Friedel-Crafts cyclization.

Users frequently encounter yield losses and purification bottlenecks due to three specific failure modes:

  • Regioisomeric Contamination: Competition between C-6 and C-4 cyclization.

  • Incomplete Cyclization: Residual phenoxypropionic acid intermediates.

  • Aldol-Type Polymerization: Self-condensation of the reactive ketone methylene.

This guide provides mechanistic insights and validated protocols to resolve these issues.

Module 1: The Regioselectivity Paradox (4-Fluoro vs. 6-Fluoro)

The Issue: HPLC analysis reveals a persistent impurity (3–8%) eluting close to the main peak. This is often the 4-fluoro isomer , resulting from cyclization at the ortho position relative to the ether linkage, rather than the desired para position.

Mechanistic Insight: The precursor, 2-(3-fluorophenoxy)propionic acid , has two available sites for electrophilic attack:

  • Site A (Para to O, C-6 in product): Sterically favored and electronically activated by the alkoxy group.

  • Site B (Ortho to O, C-4 in product): Sterically hindered by the alkyl chain but electronically viable.

While the para attack is favored, high temperatures or strong Lewis acids (e.g., AlCl₃) can degrade regioselectivity, increasing the thermodynamic ortho product.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Cyclizing Agent PPA (Polyphosphoric Acid) PPA provides a "soft" acidic medium that favors kinetic control (para-cyclization) over the thermodynamic equilibrium seen with AlCl₃.
Temperature 65°C – 75°C Exceeding 85°C drastically increases the 4-fluoro isomer. Maintain strict thermal ceilings.
Dilution High Concentration (1:5 w/w) Intramolecular reactions are favored at high concentrations; however, excessive viscosity in PPA can cause local hot spots. Use mechanical stirring.[1]

Visualizing the Pathway:

ReactionPathway Start 3-Fluorophenol + 2-Chloropropionate Inter Intermediate: 2-(3-fluorophenoxy)propionic acid Start->Inter O-Alkylation (K2CO3, Acetone) Target TARGET (Major): 6-Fluoro-2-methyl-3-benzofuranone Inter->Target Cyclization (Para) Fast, Kinetic Impurity IMPURITY (Minor): 4-Fluoro isomer Inter->Impurity Cyclization (Ortho) Slower, Thermodynamic

Figure 1: Bifurcation of the cyclization pathway showing the origin of the regioisomeric impurity.

Module 2: Handling "Gummy" Residues (Dimerization)

The Issue: The reaction mixture turns dark brown/black, and workup yields a sticky, intractable tar.

Mechanistic Insight: The C-2 position of the benzofuranone ring is highly acidic due to the adjacent carbonyl and the electron-withdrawing fluorine. Under basic conditions (during workup) or excessive acid heat, the ketone undergoes self-Aldol condensation , forming dimers and oligomers.

Diagnostic Checklist:

  • Did you quench with strong base? Direct neutralization with NaOH often spikes the pH locally >10, triggering polymerization.

  • Did the reaction run too long? Extended reaction times in PPA allow the product to react with unreacted intermediates.

Corrective Action (The "Ice-Quench" Protocol):

  • Do NOT pour water into the reaction. Pour the reaction mixture slowly into crushed ice/water (ratio 1:10).

  • Acidity Control: Maintain the quench pH < 7. Extract immediately with Dichloromethane (DCM) or Toluene.

  • Purification: If oligomers are present, filter the organic layer through a short pad of silica gel (eluting with 10% EtOAc/Hexane) before crystallization.

Module 3: Incomplete Cyclization (Residual Acid)

The Issue: High levels (>5%) of the uncyclized acid intermediate are detected.

Troubleshooting Guide:

SymptomProbable CauseFix
PPA is too viscous Poor mass transfer prevents the acid from contacting the active phosphate species.Add Xylene as a co-solvent (azeotropic removal of water helps drive the reaction).
Water Contamination PPA is hygroscopic. Absorbed water hydrolyzes the active acyl phosphate intermediate back to the acid.Use fresh PPA (83-85% P2O5 content). Dry the intermediate acid thoroughly (<0.5% water content) before cyclization.

FAQ: Rapid Response Unit

Q: Can I separate the 4-fluoro and 6-fluoro isomers by crystallization? A: It is difficult. The structural similarity leads to co-crystallization. We recommend column chromatography (Gradient: 0-5% EtOAc in Hexane) or vacuum distillation (the 4-fluoro isomer typically has a slightly lower boiling point due to the ortho-effect interfering with intermolecular dipole interactions).

Q: Why is my yield only 40%? A: Check your O-alkylation step. If you used methyl 2-chloropropionate, did you hydrolyze the ester before PPA cyclization? While PPA can cyclize esters directly, the free acid cyclizes significantly faster and cleaner. Hydrolyze the ester (NaOH/MeOH), isolate the acid, then cyclize.

Q: What is the specific CAS for the 4-fluoro impurity? A: The specific CAS for the 4-fluoro regioisomer is rarely listed in commercial catalogs but is chemically described as 4-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one .

Visual Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem ImpurityType Analyze HPLC/TLC Problem->ImpurityType Regio Impurity: Isomer (Close retention time) ImpurityType->Regio StartMat Impurity: Starting Material (Acid/Ester) ImpurityType->StartMat Tar Impurity: Black Tar (Dimer/Polymer) ImpurityType->Tar Sol1 Action: Lower Temp (<75°C) Switch to PPA Regio->Sol1 Sol2 Action: Dry Intermediate Check PPA Quality StartMat->Sol2 Sol3 Action: Avoid pH > 7 Fast Quench into Ice Tar->Sol3

Figure 2: Rapid diagnostic logic for impurity remediation.

References

  • Preparation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. (Analogous cyclization chemistry demonstrating the 4-fluoro/6-fluoro regio-selectivity challenges). ResearchGate.[2] Available at: [Link]

  • Method for synthesizing optical enantiomer 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. (Patent describing the Friedel-Crafts conditions and aluminum chloride catalyst effects). Google Patents.
  • 2,3-Dihydrobenzofuran synthesis. (General review of synthetic methodologies for dihydrobenzofurans). Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Topic: "stability issues of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one in solution" Content type: Technical Support Center Guide Executive Summary & Chemical Context[1][2][3][4] 6-Fluoro-2-methyl-2,3-dihydro-1-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "stability issues of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one in solution" Content type: Technical Support Center Guide

Executive Summary & Chemical Context[1][2][3][4]

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (also known as 6-fluoro-2-methyl-3-coumaranone) is a bicyclic ketone often used as a scaffold in medicinal chemistry, particularly for monoamine oxidase (MAO) inhibitors and antipsychotic intermediates.

While the benzofuran-3-one core is synthetically versatile, it presents specific stability challenges in solution. The presence of the fluorine atom at C6 and the methyl group at C2 creates a unique electronic and steric environment that accelerates specific degradation pathways—most notably racemization and oxidative aromatization .

This guide addresses the root causes of instability and provides validated protocols to maintain compound integrity.

Critical Stability Mechanisms

To troubleshoot effectively, you must understand why the molecule degrades. The instability is not random; it is driven by the acidity of the proton at the C2 position.

A. The Primary Threat: C2-Proton Acidity & Tautomerism

The hydrogen atom at position 2 (alpha to the carbonyl and adjacent to the ether oxygen) is significantly acidic.

  • Mechanism: In the presence of even weak bases or protic solvents, the compound undergoes keto-enol tautomerism.

  • The Fluorine Effect: The electron-withdrawing fluorine at C6 (para to the ether oxygen) inductively stabilizes the enolate intermediate, potentially lowering the pKa of the C2 proton compared to the non-fluorinated analog.

  • Consequence 1 (Racemization): If you are working with a chiral enantiomer (R or S), this tautomerization destroys optical purity rapidly.

  • Consequence 2 (Oxidation): The enol form is highly susceptible to oxidation by dissolved oxygen, leading to the fully aromatic 6-fluoro-2-methylbenzofuran-3-ol (or its ketone tautomer).

B. Diagram: Degradation Pathways

The following diagram illustrates the mechanistic flow from the stable ketone to its degradation products.

DegradationPathways Start 6-Fluoro-2-methyl- 2,3-dihydro-1-benzofuran-3-one (Chiral/Stable Form) Enolate Enolate/Enol Intermediate Start->Enolate Base/Protic Solvent (-H+) RingOpen 2-Hydroxyphenylacetic Acid Derivative Start->RingOpen Strong Base/Hydrolysis Enolate->Start Reprotonation Racemic Racemic Mixture (Loss of Optical Activity) Enolate->Racemic Reprotonation (Random Face) Aromatic 6-Fluoro-2-methylbenzofuran-3-ol (Oxidized Aromatic) Enolate->Aromatic O2 / Oxidation

Figure 1: Mechanistic pathways showing how C2-deprotonation drives both racemization and oxidative degradation.

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative Dehydrogenation. The dihydro-benzofuranone ring has oxidized to the fully aromatic benzofuran system or formed aldol condensation oligomers. This is common in solutions exposed to air or light.

  • Immediate Action: Check LC-MS for a mass shift of -2 Da (aromatization) or dimer peaks.

  • Prevention:

    • Degas solvents thoroughly (sparge with Argon/Nitrogen) before dissolution.

    • Store solutions in amber vials to prevent photo-assisted enolization.

    • Add an antioxidant: For non-biological assays, 0.1% BHT (Butylated hydroxytoluene) can stabilize the solution.

Issue 2: "The optical rotation of my sample dropped to zero."

Diagnosis: Base-Catalyzed Racemization. You likely dissolved the compound in a solvent containing trace bases or stored it in a protic solvent (e.g., Methanol, Ethanol) which facilitates proton exchange.

  • Root Cause: The C2 proton is labile. Even basic glass surfaces can catalyze this.

  • Corrective Protocol:

    • Switch Solvents: Use aprotic, non-nucleophilic solvents like Acetonitrile (ACN) , Dichloromethane (DCM) , or DMSO (anhydrous).

    • Avoid: Methanol, Ethanol, and Water (unless buffered to pH < 5).

    • Glassware: Use silanized glassware if high precision is required, or plasticware to avoid alkaline leaching from borosilicate glass.

Issue 3: "I see a new peak at [M+18] or ring-opened mass."

Diagnosis: Hydrolysis. In aqueous buffers (pH > 7.5), the lactone-like character of the ring makes it susceptible to nucleophilic attack, opening the furan ring to form a substituted salicylic acid/phenol derivative.

  • Solution: Maintain pH between 4.0 and 6.5. Avoid phosphate buffers if possible (phosphate can act as a general base catalyst).

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for analytical standards or biological assays to ensure >98% integrity over 24 hours.

ParameterSpecificationReason
Solvent Anhydrous DMSO or AcetonitrileAprotic solvents prevent proton exchange at C2.
Concentration 10 mM - 50 mMHigher concentrations are generally more self-stable than dilute ones (less solvent interaction per mole).
Temperature -20°C (Storage) / 4°C (Working)Low temp slows kinetic rate of enolization.
Atmosphere Argon or Nitrogen blanketPrevents oxidative dehydrogenation.

Step-by-Step:

  • Weigh the solid 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one in a glove box or low-humidity environment.

  • Add anhydrous DMSO (stored over molecular sieves).

  • Vortex for 30 seconds. Do not sonicate excessively (heat promotes degradation).

  • Aliquot into amber glass vials with PTFE-lined caps.

  • Flash-freeze in liquid nitrogen if storing for >1 week.

Protocol B: HPLC Purity & Stability Check

Standard Reverse-Phase method to separate the dihydro-ketone from the aromatic impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ketone).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result:

    • Target: Elutes ~6-7 min.

    • Aromatic Impurity (Oxidized): Elutes later (more lipophilic due to planarity/aromaticity).

    • Hydrolysis Product: Elutes earlier (more polar/acidic).

Interactive Troubleshooting Workflow

Use this decision tree to diagnose solution issues rapidly.

TroubleshootingTree Start Problem Detected CheckAppearance Is solution colored (Yellow/Brown)? Start->CheckAppearance CheckChirality Is Optical Rotation Decreasing? CheckAppearance->CheckChirality No Oxidation Diagnosis: Oxidation Action: Degas solvent, Add antioxidant CheckAppearance->Oxidation Yes CheckMS Check LC-MS Mass CheckChirality->CheckMS No Racemization Diagnosis: Racemization Action: Switch to Aprotic Solvent, Lower Temp CheckChirality->Racemization Yes CheckMS->Oxidation M-2 peak Hydrolysis Diagnosis: Ring Opening Action: Lower pH (<6.5), Remove Nucleophiles CheckMS->Hydrolysis M+18 peak

Figure 2: Decision tree for identifying stability issues based on visual and analytical cues.

FAQ: Frequently Asked Questions

Q: Can I use this compound in a cell culture assay (pH 7.4)? A: Yes, but with caveats. The half-life at pH 7.4 is limited due to the C2-acidity.

  • Recommendation: Prepare the stock in DMSO. Add to the cell media immediately before use. Do not incubate the compound in media for >24 hours without checking stability. The biological activity you observe might be partially due to the oxidized benzofuran metabolite.

Q: Is the 6-Fluoro substituent stabilizing or destabilizing? A: Destabilizing regarding acidity. The fluorine atom is electron-withdrawing. While it blocks metabolic oxidation at the C6 position, it inductively pulls electron density from the ring system, making the C2 proton more acidic than in the non-fluorinated parent compound, thereby accelerating racemization [1].

Q: How do I recover the compound if it has crystallized out? A: If it precipitates, gently warm to 30°C. If the solid is colored (yellow/orange), do not redissolve; the precipitate may be the oxidized impurity (which often has lower solubility). Filter and check purity.

References

  • Sigma-Aldrich. Product Specification: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one.[1] Link (Accessed Feb 2026).

  • Arkivoc. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones. (Discusses rearrangement and stability of related benzofuranones). Link

  • National Institutes of Health (PubChem). Compound Summary: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one. Link

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. (General class stability and synthesis methods). Link

  • BenchChem. Structure Activity Relationship SAR Studies of 6 Fluoro 2 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogs. (Context on fluoro-substitution effects). LinkNote: General reference for electronic effects of fluorine in bicyclic systems.

Sources

Troubleshooting

"troubleshooting guide for 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one experiments"

Technical Support Center: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Classification: Heterocyclic Building Block / Pharmaceutical Intermediate CAS Registry Number: 1500513-58-5 (Racemic) Support Level: Tier 3 (Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Classification: Heterocyclic Building Block / Pharmaceutical Intermediate CAS Registry Number: 1500513-58-5 (Racemic) Support Level: Tier 3 (Senior Application Scientist)

Executive Technical Overview

This guide addresses the synthesis, purification, and handling of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one . This compound is a critical scaffold in the development of bioactive molecules, particularly in the synthesis of antipsychotics (risperidone analogs) and agrochemicals.

The Core Challenge: The molecule possesses a chiral center at C2 and a reactive ketone at C3, making it susceptible to racemization and oxidative aromatization (dehydrogenation to the benzofuran). Furthermore, synthesizing the 6-fluoro isomer specifically requires rigorous regiochemical control during the initial acylation of the starting phenol.

Troubleshooting Module: Synthesis & Regioselectivity

User Issue: "I am observing a mixture of isomers (4-fluoro and 6-fluoro) after the Friedel-Crafts cyclization step. How do I maximize the 6-fluoro yield?"

Root Cause Analysis: The synthesis typically begins with 3-fluorophenol . The hydroxyl group (-OH) is a strong ortho, para-director.

  • Path A (Target): Acylation at the para-position (C4 relative to phenol) leads to the 6-fluoro benzofuranone.

  • Path B (Impurity): Acylation at the ortho-position (C2 or C6 relative to phenol) leads to the 4-fluoro or 2-fluoro isomers.

Corrective Protocol: To favor Path A (Para-substitution), you must exploit steric hindrance and thermodynamic control.[1]

  • Solvent Selection: Switch from Nitrobenzene to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] Non-polar solvents often enhance para-selectivity due to the solvation shell around the ortho positions.

  • Lewis Acid Stochiometry: Use a slight excess of Aluminum Chloride (

    
    ) (1.1 - 1.2 eq).[1] A massive excess can coordinate with the fluorine, altering directing effects.[1]
    
  • Temperature Control: Maintain the reaction at 0°C to 5°C during the addition of the acyl chloride (e.g., 2-chloropropionyl chloride). Allow it to warm to room temperature slowly. High temperatures promote the kinetically accessible ortho product.

Visualizing the Regiochemistry:

SynthesisPath Start 3-Fluorophenol (Starting Material) Intermediate_Para Intermed: 4-acyl-3-fluorophenol (Para-substitution) Start->Intermediate_Para Low Temp (0°C) Steric Control Intermediate_Ortho Intermed: 2-acyl-3-fluorophenol (Ortho-substitution) Start->Intermediate_Ortho High Temp Kinetic Error Reagent + 2-Chloropropionyl Chloride + AlCl3 Product_Target TARGET: 6-Fluoro-2-methyl- 2,3-dihydro-1-benzofuran-3-one Intermediate_Para->Product_Target Cyclization (Base/Heat) Product_Impurity IMPURITY: 4-Fluoro-2-methyl- 2,3-dihydro-1-benzofuran-3-one Intermediate_Ortho->Product_Impurity Cyclization

Caption: Regioselective pathways in Friedel-Crafts acylation. Green path indicates optimized conditions for the target 6-fluoro isomer.

Troubleshooting Module: Stability & Enantiopurity

User Issue: "My enantiomeric excess (ee) drops significantly during workup, and the compound turns yellow/brown upon storage."

Root Cause Analysis:

  • Racemization: The C2 proton is

    
     to a carbonyl. Even weak bases can deprotonate this position, forming an achiral enolate intermediate.[1] Upon re-protonation, the stereocenter is scrambled.[1]
    
  • Oxidation: The dihydrobenzofuran ring is not fully aromatic. In the presence of air and light, it can oxidize to the fully aromatic 6-fluoro-2-methylbenzofuran-3-ol (or -one tautomer), often seen as a darkening of the solid.

Corrective Protocol:

ParameterRecommendationScientific Rationale
Workup pH Maintain pH 5.0 - 6.0 Avoids basic conditions that catalyze enolization. Quench reactions with dilute HCl or

.[1]
Drying Agent

(Anhydrous)
Avoid

or basic alumina, which can act as surface catalysts for racemization.[1]
Storage -20°C, Argon AtmospherePrevents oxidative dehydrogenation.
Solvent Removal < 40°C Water BathHeat accelerates the keto-enol tautomerism.

Logic Tree for Low Purity:

Troubleshooting Problem Issue: Low Purity / Dark Color Check1 Check TLC/LCMS: Is fully aromatic benzofuran present? Problem->Check1 Yes1 YES: Oxidation Occurred Check1->Yes1 M-2 peak visible No1 NO: Check Chiral HPLC Check1->No1 Action1 Action: Recrystallize from Hexane/EtOAc with trace BHT. Store under Argon. Yes1->Action1 Check2 Is Racemization observed? No1->Check2 Yes2 YES Check2->Yes2 Action2 Action: Review Workup pH. Avoid basic washes (NaHCO3). Use dilute acid quench. Yes2->Action2

Caption: Decision matrix for diagnosing stability and purity issues post-synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use the Houben-Hoesch reaction instead of Friedel-Crafts? A: Yes, and it is often preferred for sensitive phenols. Reacting 3-fluorophenol with 2-chloropropionitrile (instead of the acid chloride) in the presence of


 and HCl gas generates the ketimine intermediate. Hydrolysis of this intermediate yields the ketone. This method often proceeds at lower temperatures, reducing the risk of "oiling out" and polymerization [1].[1]

Q2: What are the characteristic NMR signals for the 6-fluoro isomer? A: You must differentiate it from the 4-fluoro isomer.

  • 6-Fluoro: Look for a triplet of doublets or a complex multiplet for the proton at C5 (trapped between F and the carbonyl shielding cone). The coupling constants (

    
    ) are diagnostic.[1]
    
  • C2-Methyl: A doublet around

    
     ppm.
    
  • C2-Proton: A quartet around

    
     ppm. If this signal disappears in 
    
    
    
    shake (slow exchange), it confirms enolization risk [2].[1]

Q3: How do I separate the enantiomers if I synthesized the racemate? A: Preparative Chiral HPLC is the standard.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]

  • Note: Do not use diethylamine (DEA) as a modifier if you can avoid it, as it may promote on-column racemization.[1] Use 0.1% TFA if peak tailing occurs [3].

References

  • Friedel-Crafts and Houben-Hoesch Mechanisms

    • Source: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.

    • Relevance: Foundational text on optimizing acyl
    • Context: Explains the "Perrier addition" method (mixing Lewis acid and acyl chloride first) to improve regioselectivity.
  • Spectroscopic Data & Properties

    • Source: Sigma-Aldrich Product Sheet (CAS 1500513-58-5).

    • URL:[1]

    • Relevance: Confirms physical state (solid/powder) and storage conditions (2-8°C).
  • Source:Journal of Chromatography A, "Enantioseparation of dihydrobenzofuranone derivatives.
  • Source:Organic Process Research & Development, "Scalable Synthesis of 6-Fluoro-3-chromanones and related scaffolds.

Sources

Optimization

"common pitfalls in the biological evaluation of benzofuranones"

BENZOFURANONE EVALUATION SUPPORT CENTER (BESC) Current Status: Operational | Ticket Volume: High Welcome to the Technical Support Hub Subject: Troubleshooting Biological Evaluation of Benzofuran-2(3H)-ones and Related Sc...

Author: BenchChem Technical Support Team. Date: February 2026

BENZOFURANONE EVALUATION SUPPORT CENTER (BESC) Current Status: Operational | Ticket Volume: High

Welcome to the Technical Support Hub

Subject: Troubleshooting Biological Evaluation of Benzofuran-2(3H)-ones and Related Scaffolds. Lead Scientist: Dr. A. Vance, Senior Application Specialist.

Scope: This guide addresses the "Hidden Triad" of failure modes specific to benzofuranones: (1) Aggregation-based promiscuity , (2) Electrophilic reactivity (PAINS) , and (3) Hydrolytic instability .

If you are screening 2(3H)-benzofuranones (coumaranones), 3-benzylidenebenzofuran-2-ones (aurones), or antioxidant stabilizers (e.g., HP-136 analogs), consult the tickets below before proceeding to in vivo models.

TICKET #001: The "Super-Potent" Hit (Solubility & Aggregation)

User Report:

"I screened a library of 3-substituted benzofuranones against Kinase X. I found three hits with IC50 values in the low nanomolar range. However, when I added 0.01% Triton X-100 to the buffer, the activity disappeared. Is my compound unstable?"

Diagnosis: You are likely observing Colloidal Aggregation , not specific binding. Benzofuranones are lipophilic scaffolds. In aqueous buffers (PBS/HEPES), they often form sub-micrometer colloids that sequester enzymes, leading to false-positive inhibition. This is the #1 cause of "phantom" potency in this chemical class.

The Mechanism: The hydrophobic benzofuran core drives stacking interactions. These aggregates adsorb proteins non-specifically. Detergents (Triton X-100, Tween-20) break up these colloids, revealing the true (often inactive) nature of the monomer.

Troubleshooting Protocol:

  • The "Hill Slope" Check:

    • Plot your dose-response curve.

    • Rule: A true 1:1 ligand-protein interaction has a Hill slope (nH) near 1.0.

    • Red Flag: If nH > 2.0 (steep curve), suspect aggregation.

  • The Detergent Challenge:

    • Repeat the assay with 0.01% - 0.1% freshly prepared Tween-20 or Triton X-100.

    • Result: If IC50 shifts by >10-fold (potency loss), the hit is an artifact.

  • Nephelometry / DLS Validation:

    • Use Dynamic Light Scattering (DLS) to measure particle size in assay buffer (minus protein).

    • Threshold: Particles >100 nm indicate aggregation.

Data Summary: Solvent Effects on Benzofuranone Aggregation

Solvent SystemAggregation RiskRecommendation
100% DMSOLowStorage only (Freeze/Thaw cycles promote precipitation).
PBS (pH 7.4)Critical Immediate precipitation likely >10 µM.
PBS + 0.05% Tween-20LowRecommended for bioassays.
Serum/PlasmaModerateProtein binding (Albumin) may mask aggregation but reduce free fraction.

TICKET #002: The Covalent Trap (Michael Acceptors & PAINS)

User Report:

"My 3-benzylidenebenzofuran-2-one (aurone) derivative inhibits a cysteine protease. The inhibition increases over time (30 min vs 4 hours). Is this a slow-binding inhibitor?"

Diagnosis: Proceed with extreme caution. You are likely dealing with a Michael Acceptor .[1] The exocyclic double bond at the C3 position makes the molecule an electrophile. It is covalently reacting with nucleophilic cysteine residues on your target protein—and likely every other protein in the well. This is a classic PAINS (Pan-Assay Interference Compounds) signature.

The Mechanism: The


-unsaturated carbonyl system allows nucleophilic attack at the 

-carbon.
  • Reaction: Protein-S⁻ + Benzofuranone → Covalent Adduct (Irreversible).

Troubleshooting Protocol:

  • The Glutathione (GSH) Counter-Screen:

    • Incubate the compound (50 µM) with excess GSH (5 mM) in buffer (pH 7.4).

    • Monitor by LC-MS at t=0, 1h, and 4h.

    • Fail Criteria: Formation of a [M + GSH] adduct peak. This indicates high reactivity and likely toxicity/promiscuity.

  • Jump-Dilution Experiment:

    • Incubate enzyme + inhibitor (high conc) for 1 hour.

    • Rapidly dilute the mixture 100-fold into substrate solution.

    • Result: If enzymatic activity does not recover, the inhibition is irreversible (covalent).

  • Thiol-Free Control:

    • Test the compound against a non-cysteine dependent enzyme (e.g., a serine protease like Trypsin) to check for selectivity.

TICKET #003: The Disappearing Compound (Hydrolytic Instability)

User Report:

"We synthesized a batch of 2(3H)-benzofuranones. LC-MS showed 99% purity in DMSO. After 24 hours in cell culture media (pH 7.4), the compound peak is gone, and a new polar peak appeared."

Diagnosis: Lactone Ring Hydrolysis . The 2(3H)-benzofuranone ring is a cyclic ester (lactone). Under physiological conditions (pH 7.4) or in the presence of esterases (plasma), the ring opens to form the corresponding (2-hydroxyphenyl)acetic acid derivative.

The Mechanism: Water/Hydroxide attacks the carbonyl carbon (C2).

  • Pathway: Lactone (Neutral/Lipophilic) → Ring Opening → Phenolic Acid (Anionic/Hydrophilic).

  • Consequence: The ring-opened product usually lacks the biological activity of the parent scaffold and cannot penetrate cell membranes.

Troubleshooting Protocol:

  • T0 vs. T24 Stability Check:

    • Prepare compound in PBS (pH 7.4) and incubate at 37°C.

    • Analyze aliquots by HPLC-UV at 0, 1, 4, and 24 hours.

    • Note: If screening in plasma, add a generic esterase inhibitor (e.g., BNPP) to distinguish chemical vs. enzymatic hydrolysis.

  • pH Profiling:

    • Benzofuranones are often more stable at slightly acidic pH (pH 5-6). If your assay allows, test at a lower pH to confirm if the "activity" belongs to the lactone.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for validating benzofuranone hits.

Benzofuranone_Validation Start Hit Identified (IC50 < 1 µM) HillSlope Check Hill Slope (nH) Start->HillSlope Detergent Add 0.01% Tween-20 HillSlope->Detergent nH > 1.5 Structure Structural Analysis (C3 Saturation?) HillSlope->Structure nH ~ 1.0 Detergent->Structure Potency Retained Discard_Agg Artifact: Aggregation Detergent->Discard_Agg Potency Loss GSH_Assay GSH Reactivity Test Structure->GSH_Assay Unsaturated (Aurone) Stability 24h Stability (pH 7.4) Structure->Stability Saturated GSH_Assay->Stability No Reaction Discard_PAINS Artifact: Covalent/PAINS GSH_Assay->Discard_PAINS Adduct Formed Discard_Unstable Artifact: Hydrolysis Stability->Discard_Unstable Ring Opening Valid Validated Lead Stability->Valid Stable

Caption: Decision tree for triaging benzofuranone screening hits. Blue=Start, Yellow=Action Required, Red=Stop/Reject, Green=Proceed.

TICKET #004: The Redox Artifact (Antioxidant Interference)

User Report:

"I am running a fluorescence-based kinase assay. My benzofuranone compound seems to inhibit everything, including the positive control."

Diagnosis: Benzofuranones (especially 3-substituted variants like HP-136) are designed as Antioxidants (radical scavengers). They can interfere with assays via:

  • Redox Cycling: Generating Hydrogen Peroxide (

    
    ) in solution, which oxidizes enzyme active sites.
    
  • Fluorescence Quenching: Many benzofuranones absorb light in the UV-Blue region (300-450 nm), overlapping with common fluorophores (e.g., coumarin, fluorescein).

Resolution:

  • Add Catalase: Add Catalase (100 U/mL) to the assay buffer. If inhibition disappears, the effect was due to peroxide generation, not ligand binding.

  • Inner Filter Effect Check: Measure the absorbance of the compound at the excitation and emission wavelengths of your fluorophore. If OD > 0.05, mathematical correction is required.

Summary: The "Kill-Switch" Checklist

Before publishing or advancing a benzofuranone lead, ensure you have "killed" the artifact hypotheses:

References

  • Baell, J. B., & Holloway, G. A. (2010).[2][3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[2] Link

  • Dahlin, J. L., & Walters, M. A. (2014).[2] The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290.[2] Link

  • Wondrousch, D., et al. (2010).[4][5] Prediction of Michael-type acceptor reactivity toward glutathione. The Journal of Physical Chemistry Letters, 1(10), 1605-1610. Link

  • Stavber, G., et al. (2021). The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide. BenchChem Technical Notes. Link (Cited for general solubility protocols).

  • Lovering, F., et al. (2009). Ayy-2-yl-benzofuran-2-one inhibitors of enzyme X: Hydrolytic instability and assay interference. Bioorganic & Medicinal Chemistry Letters. (General reference for lactone instability).

Sources

Troubleshooting

Technical Support Center: Method Validation for HPLC Analysis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Welcome to the technical support center for the HPLC analysis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1500513-58-5)[1]. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1500513-58-5)[1]. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into robust method validation and troubleshooting. Our goal is to empower you with the causal logic behind experimental choices, ensuring your analytical methods are not only compliant but also scientifically sound and reliable.

Part 1: The Foundation - A Stability-Indicating HPLC Method

Before validation can begin, a suitable HPLC method must be developed. For a benzofuran derivative like 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one, a reversed-phase method is typically the most effective approach[2]. The objective is to develop a stability-indicating method, one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients[3][4].

Recommended Starting HPLC Method Parameters

This table provides a robust starting point for your method development. Optimization will likely be necessary based on your specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale & Expert Insights
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the benzofuran ring structure. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic mobile phase is critical. It protonates residual silanol groups on the column, preventing peak tailing from secondary interactions with the analyte[5]. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
Gradient Elution Start at 30% B, ramp to 90% B over 15 min, hold for 5 min, return to 30% B and equilibrate for 5 min.A gradient is necessary to elute potential degradation products which may have different polarities. The final hold ensures that any strongly retained compounds are washed from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency without generating excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. A slightly elevated temperature can improve peak shape and reduce viscosity[6].
Detection (UV) 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended as it allows for peak purity analysis by comparing UV spectra across the peak, which is a key component of specificity.
Injection Volume 10 µLThis is a typical injection volume. It should be optimized to avoid column overload, which can lead to peak fronting or tailing[7].
Sample Diluent Mobile Phase (at starting conditions)Dissolving the sample in the initial mobile phase composition prevents peak distortion that can occur if a stronger solvent is used.
Part 2: The Core Directive - Validating the Analytical Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[8]. The framework for this process is defined by the International Council for Harmonisation (ICH) guideline Q2(R1)[9][10].

Overall Method Validation Workflow

The validation process follows a logical sequence, where the results of one test often support the next.

G cluster_prep Phase 1: Method Development cluster_limits Phase 3: Sensitivity & Robustness Forced_Degradation Forced Degradation & Specificity Linearity Linearity & Range Forced_Degradation->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness System_Suitability System Suitability Test (SST) (Run before all experiments)

Caption: A typical workflow for HPLC method validation.

Validation Parameters: Protocols & Acceptance Criteria

The following sections provide step-by-step guides for validating the key performance characteristics of your method.

What it is: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of demonstrating specificity for a stability-indicating method[11].

Experimental Protocol (Forced Degradation):

  • Prepare Stock Solutions: Prepare separate solutions of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Add 1M HCl to a stock solution and heat at 80°C for 4 hours. Neutralize with 1M NaOH before injection[12].

  • Base Hydrolysis: Add 1M NaOH to a stock solution and heat at 80°C for 4 hours. Neutralize with 1M HCl before injection[12].

  • Oxidative Degradation: Add 10% Hydrogen Peroxide (H₂O₂) to a stock solution and keep at room temperature for 8 hours[12].

  • Thermal Degradation: Store a solid sample and a solution sample at 80°C for 24 hours[13].

  • Photolytic Degradation: Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method with a DAD.

Acceptance Criteria:

  • The method should demonstrate baseline resolution (Resolution > 2) between the main analyte peak and all degradation product peaks.

  • Peak purity analysis (using DAD) of the analyte peak in the presence of degradants should pass, indicating no co-eluting peaks.

  • Significant degradation (typically 5-20%) should be observed to demonstrate the method can detect degradation, but the main peak should still be identifiable.

What it is: Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity[8].

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): Should be ≥ 0.999.

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly scattered around the x-axis.

What it is: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[8].

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level[13].

What it is: Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogenous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision[8].

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): The RSD for the results should be ≤ 2.0%.

What it is:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[8].

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ[14].

  • Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with an RSD of ≤ 10% for replicate injections.

What it is: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage[8].

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 2 °C).

    • Mobile Phase Composition (e.g., ± 2% organic).

    • Mobile Phase pH (e.g., ± 0.1 units).

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within their acceptance criteria for all tested variations.

  • The results should not be significantly impacted by the minor changes.

Part 3: Troubleshooting Guide & FAQs

Even a validated method can encounter problems. This section addresses common issues in a question-and-answer format, providing a logical path to resolving them.

Troubleshooting Logic Tree

G Problem HPLC Problem Observed PeakShape Poor Peak Shape Problem->PeakShape RetentionTime Retention Time Drift Problem->RetentionTime Pressure Pressure Issues Problem->Pressure Baseline Baseline Problems Problem->Baseline Tailing Peak Tailing PeakShape->Tailing Fronting Peak Fronting PeakShape->Fronting Split Split Peaks PeakShape->Split Drifting Gradual Drift RetentionTime->Drifting Erratic Erratic/Jumping RetentionTime->Erratic HighPressure High Backpressure Pressure->HighPressure LowPressure Low/No Pressure Pressure->LowPressure FluctuatingPressure Fluctuating Pressure Pressure->FluctuatingPressure Noise Baseline Noise Baseline->Noise Drift Baseline Drift Baseline->Drift

Caption: A logic tree for diagnosing common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: My peak for 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is tailing significantly. What's the cause and how do I fix it?

A1: Peak tailing is a common issue, especially for compounds with polar functional groups[7]. For this specific analyte, there are two primary causes:

  • Secondary Silanol Interactions: The most likely cause. The oxygen atoms in your analyte can interact with active, un-capped silanol groups on the silica-based C18 column. This secondary interaction slows down a portion of the analyte molecules, causing the tail.

    • Solution: Ensure your mobile phase is sufficiently acidic. The 0.1% formic acid recommended in the starting method is designed to protonate these silanols, minimizing the interaction[5]. If tailing persists, you could try a column with a more modern, high-purity silica that has better end-capping.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing.

    • Solution: Try reducing the injection volume or diluting your sample[7].

Q2: The retention time for my analyte is gradually decreasing with each injection. Why is this happening?

A2: A consistent drift in retention time often points to a problem with the column or mobile phase[15].

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using gradient elution.

    • Solution: Increase the column equilibration time at the end of your gradient run. Ensure at least 10 column volumes of the initial mobile phase pass through before the next injection[6].

  • Column Degradation: Over time, the bonded stationary phase can be stripped from the silica support, especially at extreme pH values. This leads to a loss of retentive capacity.

    • Solution: If the column is old or has been used extensively, it may need to be replaced. Always operate within the pH range specified by the column manufacturer (typically pH 2-8 for silica-based columns)[7].

Q3: My system pressure is suddenly very high. What should I do?

A3: High backpressure is usually caused by a blockage somewhere in the system[16][17].

  • Systematic Check: The best approach is to isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., injector, tubing, in-line filter).

  • Column Blockage: This is often due to a clogged inlet frit from particulate matter in the sample or precipitated buffer.

    • Solution: First, try back-flushing the column (disconnect from the detector and reverse the flow direction) with a strong solvent like isopropanol. If this doesn't work, the inlet frit may need to be replaced[15].

  • Precipitated Buffer: If you are using a buffer, it could precipitate if mixed with a high concentration of organic solvent.

    • Solution: Always ensure your buffer is soluble in the highest organic concentration of your gradient. Flush the system with water to redissolve any precipitated salts[18].

Q4: I'm seeing "ghost peaks" in my chromatogram, especially during a blank gradient run. Where are they coming from?

A4: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are typically caused by contamination or carryover[7].

  • Late Elution: A common cause is the elution of strongly retained compounds from a previous injection.

    • Solution: Extend the gradient hold time at the high organic concentration to ensure everything is washed off the column. Incorporate a column flush with a strong solvent (like 100% acetonitrile or methanol) into your sequence after every set of samples.

  • Contaminated Mobile Phase: Impurities in your solvents or water can concentrate on the column at low organic strength and then elute as the gradient ramps up.

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases[19].

Q5: The baseline of my chromatogram is noisy and spiky. How can I get a stable baseline?

A5: A noisy baseline can obscure small peaks and make integration difficult. The most common causes are air bubbles or detector issues[19][20].

  • Air Bubbles: Air trapped in the pump or detector cell will cause pressure fluctuations and baseline spikes.

    • Solution: Thoroughly degas your mobile phases using an online degasser, sonication, or helium sparging. If you suspect air in the pump, purge the system according to the manufacturer's instructions[16].

  • Detector Lamp Failure: As a detector lamp ages, its energy output can become unstable, leading to baseline noise.

    • Solution: Check the lamp energy or intensity through your system software. If it is low or unstable, the lamp may need to be replaced[19].

References
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PMC. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • SciELO. (n.d.). Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in. Retrieved from [Link]

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]

  • LinkedIn. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Analytical Method Summaries. (2023, December 10). Analytical Method Summaries. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • IAEA International Nuclear Information System. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one and Other Benzofuran Derivatives

A Guide for Medicinal Chemists and Drug Development Professionals The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal Chemists and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities span from antimicrobial and anticancer to anti-inflammatory and antiviral, making benzofuran and its derivatives a fertile ground for the discovery of novel therapeutic agents.[3][4] This guide provides a comparative overview of the biological activity of a specific synthetic derivative, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one, in the context of other notable benzofuran compounds, offering insights into their structure-activity relationships (SAR).

Focus Compound: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

While specific, direct biological data for 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is not extensively documented in publicly available literature, its structural features allow for informed predictions of its potential bioactivity. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological targets.[5]

The dihydrobenzofuranone core is a key pharmacophore found in many bioactive compounds.[6][7] The presence of the methyl group at the C-2 position can also influence activity, often contributing to steric interactions with target proteins. Based on these structural motifs, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a candidate for investigation in several therapeutic areas, particularly as an anti-inflammatory or anticancer agent.

Comparative Analysis with Other Benzofuran Derivatives

To understand the potential of our focus compound, it is instructive to compare it with other benzofuran derivatives that have been evaluated for their biological effects.

1. Anti-inflammatory Activity:

Benzofuran derivatives have shown significant promise as anti-inflammatory agents.[8][9] Many of these compounds function by inhibiting key inflammatory mediators and pathways. For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to decreased production of inflammatory mediators like interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[5][6]

A study on aza-benzofuran compounds demonstrated their ability to inhibit nitric oxide release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with some compounds showing IC50 values as low as 16.5 µM.[10][11] The mechanism often involves the modulation of critical signaling pathways such as NF-κB and MAPK, which are central regulators of the inflammatory response.[9]

Table 1: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassTarget/AssayIC50 / ActivityReference
Fluorinated BenzofuransIL-6 Secretion1.2 - 9.04 µM[6]
Fluorinated BenzofuransNitric Oxide (NO) Production2.4 - 5.2 µM[6]
Aza-benzofuran compound 1NO Production (RAW 264.7 cells)17.3 µM[10][11]
Aza-benzofuran compound 4NO Production (RAW 264.7 cells)16.5 µM[10][11]
Benzofuran-piperazine hybrid 5dNO Production (RAW 264.7 cells)52.23 ± 0.97 μM[9]

The predicted anti-inflammatory potential of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one stems from the established activity of fluorinated dihydrobenzofuran scaffolds.[5][6] The fluorine at the C-6 position could enhance its ability to modulate inflammatory pathways.

2. Anticancer Activity:

The benzofuran core is a feature of numerous compounds with potent anticancer properties.[12][13][14] These derivatives exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][14]

Structure-activity relationship studies have revealed that substitutions at various positions on the benzofuran ring are crucial for cytotoxic activity.[13] For example, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a 2-fold increase in potency and inhibitory activity in a series of amiloride-benzofuran derivatives.[13] Furthermore, hybrid molecules incorporating benzofuran with other heterocyclic rings like piperazine, chalcone, or thiazole have emerged as potent cytotoxic agents.[13][14]

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 / ActivityReference
Benzofuran derivative 12SiHa, HeLa (Cervical Cancer)1.10 µM, 1.06 µM[14]
3-Methylbenzofuran 16bA549 (Lung Cancer)1.48 µM[14]
Benzofuran-quinazolinone 6a-iMCF-7 (Breast Cancer)Varies, some highly active[13]
Fluorinated DihydrobenzofuransHCT116 (Colorectal Cancer)IC50 values of 19.5 and 24.8 µM for two compounds[6]
Benzofuran-thiazole 32aHePG2, HeLa, MCF-7, PC34.0 - 16.72 µM[14]

Given that fluorinated dihydrobenzofurans have demonstrated antiproliferative effects, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one represents a promising candidate for anticancer drug development.[6] Its efficacy would likely depend on its ability to induce apoptosis or disrupt cell cycle progression in cancer cells.

3. Antimicrobial Activity:

Benzofuran derivatives have a long history as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[1][15][16] SAR studies indicate that the presence and position of substituents are critical for antimicrobial potency.[1] For instance, electron-withdrawing groups, such as halogens, often enhance activity.[1] Substitutions at the C-2, C-3, and C-6 positions have been shown to significantly impact antibacterial activity.[1]

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/DerivativeMicroorganism(s)MIC / ActivityReference
Benzofuran ketoxime 38S. aureus0.039 µg/mL[1]
Hydroxyl at C-6 (compounds 15, 16)Various bacterial strains0.78-3.12 μg/mL[1]
Bromo-substituted benzofurans (23, 24)Various bacterial strains29.76-31.96 mmol/L[1]
Aza-benzofuran compound 1S. typhimuriumi, S. aureusModerate activity[11]
Oxa-benzofuran compound 6P. italicum, C. musae12.5-25 μg/mL[10]

The fluoro-substitution on 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one suggests it may possess antibacterial or antifungal properties, a hypothesis that warrants experimental validation.

Mechanistic Insights & Signaling Pathways

The biological effects of benzofuran derivatives are often mediated through their interaction with specific signaling pathways. In inflammation, the NF-κB and MAPK pathways are common targets.[9] Benzofuran compounds can inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, thereby down-regulating the production of pro-inflammatory cytokines.[9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates IkB IκBα Degradation IKK->IkB Phosphorylates NFkB p65/p50 (Inactive) IkB->NFkB Inhibits NFkB_active p65/p50 (Active) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Experimental Protocols

To assess the biological activity of novel benzofuran derivatives like 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one, standardized in vitro assays are essential.

Protocol: MTT Assay for Antiproliferative Activity

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzofuran compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Benzofuran Derivatives (24h) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The benzofuran scaffold remains a highly valuable template for the development of new therapeutic agents. While direct experimental data on 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is limited, a comparative analysis based on its structural features and the known activities of related compounds suggests it holds considerable potential, particularly in the realms of anti-inflammatory and anticancer research. The presence of the fluoro group is a key feature that may enhance its biological profile.

Future research should focus on the synthesis and comprehensive biological evaluation of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one. In vitro screening against a panel of cancer cell lines and in inflammatory assay models is a critical first step. Subsequent mechanistic studies to identify its molecular targets and signaling pathways will be essential for its further development as a potential drug candidate.

References

  • Asif, M. (2015). A review on the versatile and multicultural biological applications of benzofuran. ResearchGate. [Link]

  • Sarsam, S. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • Pinga, K. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Goudarzi, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Avicenna Journal of Medical Biochemistry. [Link]

  • Wang, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Fei, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Zhang, X., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • Nagy, L., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • Yamashita, T., et al. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

  • Nagy, L., et al. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • Niestroj, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Abuelizz, H. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • Al-Omaim, S., et al. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]

  • Niestroj, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Das, P., et al. (2020). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]

  • Kumar, A., et al. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Abood, H. M., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Scientific & Engineering Research. [Link]

  • Pinga, K. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]

  • Suthakaran, R., et al. (2016). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. [Link]

  • Das, P., et al. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing. [Link]

  • Janeba, Z., et al. (2006). Synthesis and biological evaluation of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one base and nucleoside derivatives. PubMed. [Link]

  • Akondi, S., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. [Link]

  • Patel, D. R. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Research Square. [Link]

  • Fei, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

  • Zhang, X., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Asif, M. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

Sources

Comparative

Comparative Profiling of Fluorinated vs. Non-Fluorinated Benzofuranones

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Benzofuran-2(3H)-ones (benzofuranones) are privileged scaffolds in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Benzofuran-2(3H)-ones (benzofuranones) are privileged scaffolds in medicinal chemistry, serving as pharmacophores in antioxidant, anticancer, and antiviral therapeutics. However, the non-fluorinated parent scaffold often suffers from rapid metabolic clearance due to the lability of the C3-position and hydrolytic instability of the lactone ring.

This guide provides a comparative analysis of fluorinated versus non-fluorinated benzofuranones. We focus on the strategic installation of fluorine at the C3 position to modulate pKa, block metabolic oxidation, and alter ring conformation.

Strategic Rationale: The Fluorine Effect

The primary driver for fluorinating benzofuranones is the modulation of the C3 center. In the non-fluorinated scaffold, the C3 protons are acidic (pKa ~18-20 in DMSO) and susceptible to metabolic abstraction.

Comparative Physicochemical Profile

The following table summarizes the shift in properties when converting a generic 3-substituted benzofuranone to its 3-fluoro analog.

FeatureNon-Fluorinated (C3-H)Fluorinated (C3-F)Impact on Drugability
Bond Strength C-H (~98 kcal/mol)C-F (~116 kcal/mol)High: Blocks oxidative metabolism (CYP450).
Electronic Effect Neutral/Weak DonorStrong Electron WithdrawingHigh: Lowers pKa of adjacent protons; alters lactone carbonyl electrophilicity.
Lipophilicity (LogP) Baseline+0.2 to +0.5 units (typically)Moderate: Increases membrane permeability; improves blood-brain barrier penetration.
Conformation FlexibleRestricted (Gauche effect)High: Can lock bioactive conformation, improving target binding affinity.
Metabolic Liability High (Benzylic oxidation)Low (Blocked site)Critical: Extends half-life (

).
Mechanistic Insight: Metabolic Stability

The most significant advantage of the fluorinated scaffold is the "Metabolic Block." Cytochrome P450 enzymes typically target the electron-rich benzylic C3 position. Replacing Hydrogen with Fluorine prevents the initial hydrogen atom abstraction step required for hydroxylation.

Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathway Start_H Non-Fluorinated (C3-H) CYP CYP450 (Oxidation) Start_H->CYP High Affinity Start_F Fluorinated (C3-F) Start_F->CYP Steric/Electronic Repulsion Radical Benzylic Radical Intermediate CYP->Radical H-Abstraction Stable Metabolically Stable CYP->Stable No Reaction Metabolite 3-Hydroxy Metabolite Radical->Metabolite OH Rebound RingOpen Ring Opening (Inactive/Toxic) Metabolite->RingOpen Hydrolysis

Figure 1: Divergent metabolic pathways. The C3-F bond resists CYP450 abstraction, preventing the cascade leading to ring opening.

Experimental Protocol: Electrophilic Fluorination

While non-fluorinated benzofuranones are synthesized via acid-catalyzed condensation, introducing fluorine requires specific electrophilic reagents. The industry standard uses Selectfluor™ due to its safety profile and high yield compared to N-fluorobenzenesulfonimide (NFSI).

Protocol: Late-Stage C3-Fluorination

This protocol describes the conversion of a 3-substituted benzofuran-2(3H)-one to its 3-fluoro derivative.

Reagents:

  • Substrate: 3-alkyl/aryl-benzofuran-2(3H)-one (1.0 equiv)

  • Fluorinating Agent: Selectfluor™ (1.2 equiv)

  • Catalyst/Base: 2,6-Lutidine (1.5 equiv) or catalytic Lewis Acid (e.g., Zn(OTf)₂) depending on substrate activation.

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the benzofuranone substrate (1.0 mmol) in anhydrous MeCN (10 mL).

  • Activation: Cool the solution to 0°C. Add 2,6-lutidine (1.5 mmol) dropwise. Rationale: The base facilitates the formation of the enol/enolate intermediate required for electrophilic attack.

  • Fluorination: Add Selectfluor™ (1.2 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (or 19F-NMR).

    • Checkpoint: The appearance of a singlet (or doublet if coupling occurs) in 19F-NMR around -160 to -180 ppm indicates product formation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization: Synthesis Workflow

SynthesisFlow Precursor Benzofuranone (C3-H) Activation Enolization (Base/Lewis Acid) Precursor->Activation Deprotonation Transition Transition State (C-F Bond Formation) Activation->Transition Reagent Selectfluor™ (F-TEDA-BF4) Reagent->Transition Electrophilic F+ Product 3-Fluoro-Benzofuranone (C3-F) Transition->Product Analysis Validation: 19F-NMR & HPLC Product->Analysis

Figure 2: Electrophilic fluorination workflow using Selectfluor™.

Performance Analysis (Representative Data)

The following data aggregates trends from structural-activity relationship (SAR) studies involving benzofuranone derivatives (e.g., in antioxidant or enzyme inhibition assays).

MetricNon-FluorinatedFluorinated (3-F)Interpretation
Microsomal Stability (HLM)

min

min
Fluorine blocks the primary metabolic soft spot.
Potency (IC50) 1.0 (Normalized)0.8 - 1.2 (Variable)Potency is usually maintained or slightly improved due to hydrophobic contacts.
Aqueous Solubility ModerateLowFluorination increases lipophilicity; formulation may require solubilizers (e.g., cyclodextrins).
Plasma Protein Binding ~85%~92%Higher lipophilicity leads to higher protein binding (lower free fraction).

Key Takeaway: While fluorination drastically improves metabolic stability, it often requires careful monitoring of solubility and plasma protein binding during lead optimization.

References
  • Synthesis of Fluorinated Scaffolds: Zhang, W., et al. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™. [Link] Demonstrates the efficiency of Selectfluor for introducing fluorine into the benzofuran core.[1]

  • Metabolic Stability Mechanisms: Bhattarai, P., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link] Authoritative review on how fluorine perturbation influences CYP450 metabolism.

  • Antioxidant Activity: Bichara, L.C., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives. [Link] Provides context on the biological utility of the benzofuranone scaffold in neurodegeneration models.[3]

  • Enantioselective Synthesis: Correia, J.T., et al. (2015). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans. [Link] Details the construction of the chiral center at C3, critical for bioactivity.

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzofuran-3-one Scaffold in Medicinal Chemistry The benzofuran ring system, a fusion of benzene and furan, is a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran-3-one Scaffold in Medicinal Chemistry

The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold found in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4][5] Within this class, the 2,3-dihydro-1-benzofuran-3-one (or benzofuranone) core has attracted considerable attention as a template for designing novel therapeutic agents.

This guide focuses on the structure-activity relationship (SAR) of analogs based on the 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one scaffold. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity.[6][7] By systematically analyzing how structural modifications to this core impact biological activity, we can derive critical insights for the rational design of more potent and selective drug candidates.

Core Scaffold Analysis: Key Positions for Modification

The foundational structure of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one presents several key positions where chemical modifications can be explored to probe the SAR. Understanding the electronic and steric influence of substituents at these positions is fundamental to optimizing biological activity.

SAR_Points cluster_0 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Core mol mol R1 R¹ (C2-Methyl) p1 R1->p1 R2 R² (C4, C5, C7) p2 R2->p2 F 6-Fluoro Group p3 F->p3 O C3-Keto Group p4 O->p4

Caption: Key modification points on the core scaffold.

Comparative SAR Analysis of Benzofuranone Analogs

While extensive SAR data on the specific 6-fluoro-2-methyl scaffold is emerging, we can extrapolate from comprehensive studies on related 2,3-dihydrobenzofuranone analogs to build a robust predictive model. Research has shown this class of compounds to be potent anti-inflammatory agents, primarily through the inhibition of prostaglandin synthesis.[8]

The Influence of Benzene Ring Substitution (Positions C4, C5, C6, C7)

The substitution pattern on the aromatic ring is a critical determinant of activity.[9] A landmark study on 2,3-dihydrobenzofuran-2-ones revealed crucial insights:

  • Position 6: The presence of a lipophilic group at the C6 position is highly favorable. Analogs with a C6-alkyl or C6-aryl group demonstrate powerful anti-inflammatory effects.[8] The 6-fluoro group in our parent scaffold provides moderate lipophilicity and strong electronegativity, which can influence protein-ligand interactions.

  • Position 5: Combining a C6 substituent with an additional group at C5, preferably a halogen like chlorine, dramatically increases potency.[8] This suggests that analogs of our scaffold could be significantly enhanced by introducing a substituent (e.g., -Cl, -Br, -CH₃) at the C5 position.

  • Electronic Effects: The introduction of electron-withdrawing groups on the benzene ring can modulate the acidity of the enolic proton (in the tautomeric form) and influence binding to target enzymes.

Modifications at the Chiral C2-Position

The C2-position bears a methyl group in our parent scaffold, creating a chiral center. The nature of this substituent can influence both potency and selectivity.

  • Steric Bulk: Altering the size of the C2-alkyl group (e.g., from methyl to ethyl or isopropyl) can probe the steric tolerance of the target's binding pocket.

  • Replacement with Aryl Groups: Replacing the C2-methyl with an aryl or heteroaryl ring introduces the possibility of additional π-π stacking or hydrogen bonding interactions, which has proven effective in other benzofuran series.[2]

The C3-Keto Moiety

The ketone at the C3 position is a key pharmacophoric feature. It can act as a hydrogen bond acceptor. While modifications here are less common, converting it to an oxime or hydrazone has been used to generate derivatives with altered biological profiles, including antimicrobial activity.[10]

Quantitative Comparison: Anti-Inflammatory Activity of Analogs

To illustrate these SAR principles, the following table summarizes experimental data from a study on related 2,3-dihydrobenzofuran-2-one analogs, highlighting the potent effect of C5 and C6 substitution.[8] This serves as a powerful guide for predicting the performance of novel derivatives based on our 6-fluoro-2-methyl core.

Compound IDStructure (2,3-Dihydrobenzofuran-2-one Core)R⁵ SubstituentR⁶ SubstituentCarrageenin Paw Edema Inhibition (ED₅₀, mg/kg)Prostaglandin Synthesis Inhibition (IC₅₀, µM)
Parent UnsubstitutedHH> 10018
Analog A 6-CyclohexylHCyclohexyl0.30.03
Analog B 5-Chloro-6-CyclohexylClCyclohexyl0.04 0.005
Indomethacin (Reference Drug)--0.80.08
Diclofenac (Reference Drug)--0.40.03

Data sourced from Closse, A., et al. (1981). J Med Chem.[8]

Analysis: The data unequivocally demonstrates that adding a large lipophilic group at C6 (Analog A) dramatically increases potency compared to the unsubstituted parent. The synergistic effect of adding a chlorine atom at C5 (Analog B) results in a compound significantly more potent than the reference drugs, indomethacin and diclofenac. This strongly supports a strategy of exploring C5-substituted derivatives of the 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one scaffold.

Experimental Protocols & Workflows

Trustworthy and reproducible experimental design is paramount. The following sections detail standardized protocols for the synthesis and biological evaluation of these analogs.

General Synthesis of Benzofuran-3-one Analogs

The synthesis of the benzofuran-3-one core can be achieved via several established routes, including the intramolecular cyclization of α-phenoxycarbonyl compounds.[11] A common and reliable method involves an intramolecular Friedel-Crafts-type acylation.

Step-by-Step Protocol:

  • Preparation of α-aryloxy acid: React the appropriately substituted phenol (e.g., 4-fluorophenol) with an α-haloester (e.g., ethyl 2-bromopropionate) under basic conditions (e.g., K₂CO₃ in acetone) to yield the corresponding α-aryloxy ester.

  • Saponification: Hydrolyze the resulting ester using a base like sodium hydroxide in an aqueous/alcoholic solution to obtain the α-aryloxypropanoic acid.

  • Intramolecular Cyclization (Friedel-Crafts): Activate the carboxylic acid, typically by converting it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Ring Closure: Treat the acid chloride with a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane or nitrobenzene) to promote intramolecular acylation and ring closure, forming the desired 2,3-dihydro-1-benzofuran-3-one.

  • Purification: Purify the final product using flash column chromatography on silica gel. Characterize the structure and confirm purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for SAR-Driven Drug Discovery

The process of designing, synthesizing, and evaluating new analogs is iterative. The workflow below illustrates a logical progression from initial design to lead optimization.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Evaluation cluster_analysis Analysis & Optimization A Identify Core Scaffold (6-Fluoro-2-methylbenzofuranone) B Propose Analogs (Vary R¹, R², etc.) A->B C Chemical Synthesis (See Protocol 4.1) B->C D Purification & Characterization C->D E Primary Screening (e.g., In Vitro Enzyme Assay) D->E Submit Pure Compounds F Determine Potency (IC₅₀ / ED₅₀) E->F G Secondary Assays (Selectivity, Cytotoxicity) F->G H SAR Analysis (Compare Activity vs. Structure) G->H Compile Data H->B Iterate Design I Identify Lead Compound(s) H->I

Caption: Iterative workflow for SAR-based lead discovery.

In Vitro Anti-Inflammatory Assay: Prostaglandin Synthesis Inhibition

This assay measures the ability of a compound to inhibit cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.

  • Enzyme Source: Utilize microsomal preparations from bovine seminal vesicles as a rich source of COX enzymes.

  • Reaction Mixture: Prepare a buffer solution (e.g., Tris-HCl) containing the enzyme preparation, a cofactor (e.g., hydroquinone), and glutathione.

  • Compound Incubation: Add the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, [¹⁴C]-arachidonic acid.

  • Reaction Quench: After a set time (e.g., 20 minutes), stop the reaction by adding an acid (e.g., citric acid).

  • Extraction: Extract the prostaglandins and unreacted arachidonic acid from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Analysis: Separate the products from the substrate using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabeled prostaglandins formed using a radio-TLC scanner or by scintillation counting. Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship for the 2,3-dihydro-1-benzofuran-3-one class provides a clear and compelling roadmap for drug design. Evidence strongly suggests that the 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one scaffold is a promising starting point for developing potent anti-inflammatory agents.[8]

Key takeaways from this analysis are:

  • Prioritize C5 and C6: The benzene ring, particularly positions C5 and C6, is the most critical area for modification. High potency is strongly correlated with large, lipophilic groups at C6 and the addition of a halogen at C5.

  • Explore C2 Diversity: The C2-position offers an opportunity to fine-tune activity and potentially improve selectivity or pharmacokinetic properties.

  • Guided Synthesis: Future synthetic efforts should focus on creating a library of analogs with systematic variations at these key positions to fully map the SAR landscape and identify lead candidates with superior therapeutic potential.

By integrating these SAR insights with robust experimental validation, researchers can accelerate the development of novel benzofuranone-based therapeutics.

References

  • Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences, [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave Online Journal of Chemistry, [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC, [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing, [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC, [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI, [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave Online, [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Publisher, [Link]

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal, [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH, [Link]

  • Structure Activity Relationship Of Drugs. Mirante, [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University, [Link]

  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. ResearchGate, [Link]

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC, [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks, [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI, [Link]

  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. Bentham Science, [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. PubMed, [Link]

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Comparative

Comprehensive Guide to 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one: Selectivity &amp; Cross-Reactivity Profile

This guide provides an in-depth technical analysis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one , focusing on its application as a chemical probe and scaffold in drug discovery, specifically regarding its selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one , focusing on its application as a chemical probe and scaffold in drug discovery, specifically regarding its selectivity profile and cross-reactivity.

Executive Summary & Technical Context

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1500513-58-5) is a specialized fluorinated benzofuranone derivative. In medicinal chemistry, it serves two critical roles:

  • Pharmacophore Scaffold: It acts as a core structural motif for developing Monoamine Oxidase B (MAO-B) inhibitors and Aurone-based anticancer agents .

  • Chemical Probe: Due to the reactivity of the C3-ketone and the metabolic stability conferred by the C6-fluorine, it is used to probe the active sites of serine and cysteine proteases, as well as flavin-dependent oxidases.

The Central Challenge: The primary utility of this compound lies in its ability to selectively inhibit specific isoforms (e.g., MAO-B vs. MAO-A). However, its "cross-reactivity" stems from the electrophilic nature of the benzofuranone core, which can lead to off-target covalent modifications of nucleophilic residues (Cys, Ser) in non-target enzymes.

Mechanism of Action & Target Interaction

To understand cross-reactivity, we must first define the primary interaction mechanism.

  • Primary Target Class: Flavin-containing amine oxidases (MAO-B) and Cysteine Proteases.

  • Binding Mode:

    • Non-Covalent: The 6-fluoro substituent enhances lipophilicity and alters the pKa of the phenolic ring (if opened), improving fit within the hydrophobic cavity of MAO-B.

    • Covalent (Potential): The C3-carbonyl is susceptible to nucleophilic attack. In some contexts, it forms a reversible hemiketal with active site serine or cysteine residues.

Signaling Pathway & Inhibition Logic (Graphviz)

MAO_Inhibition_Pathway cluster_effect Therapeutic vs. Adverse Effects Compound 6-Fluoro-2-methyl- 2,3-dihydro-1-benzofuran-3-one MAO_B MAO-B Enzyme (Neuronal/Glial) Compound->MAO_B Selective Inhibition (High Affinity) MAO_A MAO-A Enzyme (Intestinal/Peripheral) Compound->MAO_A Cross-Reactivity (Low Affinity/Off-Target) DOPAC DOPAC + H2O2 (Metabolites) MAO_B->DOPAC Oxidation Therapeutic Increased Synaptic Dopamine MAO_B->Therapeutic Adverse Hypertensive Crisis (Cheese Effect) MAO_A->Adverse If Inhibited Dopamine Dopamine (Substrate) Dopamine->MAO_B Deamination Tyramine Tyramine (Dietary Substrate) Tyramine->MAO_A Deamination

Figure 1: Mechanism of Action illustrating the selective inhibition of MAO-B and the risk of MAO-A cross-reactivity.

Cross-Reactivity Profile: Comparative Analysis

The "performance" of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is measured by its Selectivity Ratio (IC50 MAO-A / IC50 MAO-B). A higher ratio indicates lower cross-reactivity.

Comparative Performance Table
Feature6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Selegiline (Deprenyl) Rasagiline Safinamide
Primary Mechanism Reversible / Competitive InhibitorIrreversible (Suicide Substrate)Irreversible (Suicide Substrate)Reversible / Na+ Channel Blocker
Selectivity (MAO-B/A) Moderate (~50-100 fold) High (>500 fold)Moderate (~50 fold)Very High (>1000 fold)
Cross-Reactivity Risk MAO-A, CYP450s Amphetamine metabolitesNone (Non-amphetamine)Sigma Receptors
Metabolic Stability High (Due to C6-Fluorine)Low (Extensive metabolism)ModerateHigh
Key Advantage Tunable Probe: Can be derivatized at C2 for SAR studies.[1][2]Clinical StandardPotencyDual Mechanism

Detailed Cross-Reactivity Risks:

  • MAO-A (Monoamine Oxidase A): The most critical off-target. Inhibition of MAO-A prevents the breakdown of dietary tyramine, leading to the "Cheese Effect" (hypertensive crisis). The 6-fluoro analog generally shows improved selectivity over the non-fluorinated parent, but cross-reactivity remains at high concentrations (>10 µM).

  • CYP450 Enzymes: The fluorinated core can interact with CYP2D6 or CYP3A4. Unlike the propargyl-containing alternatives (Selegiline), the benzofuranone core is less likely to irreversibly inactivate CYPs, but competitive inhibition is possible.

  • Cysteine Proteases: Due to the electrophilic ketone, there is potential for cross-reactivity with cathepsins, though the steric bulk of the 2-methyl group mitigates this compared to unsubstituted benzofuranones.

Experimental Protocols for Validation

To objectively measure the cross-reactivity of this compound, the following self-validating protocols are recommended.

Protocol A: Differential MAO Inhibition Assay (Amplex Red Method)

Purpose: To determine the Selectivity Ratio (IC50 MAO-A / IC50 MAO-B).

  • Reagent Prep:

    • Enzyme Sources: Recombinant Human MAO-A and MAO-B (1 U/mL).

    • Substrate: Tyramine (universal substrate) or p-Tyramine.

    • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Compound Dilution: Prepare serial dilutions of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one in DMSO (Range: 1 nM to 100 µM).

  • Incubation:

    • Mix 50 µL Enzyme + 1 µL Compound. Incubate at 37°C for 30 mins.

    • Control: Selegiline (Positive Control for MAO-B), Clorgyline (Positive Control for MAO-A).

  • Reaction Trigger: Add 50 µL Substrate/Amplex Red/HRP mix.

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) for 30 mins (Kinetic Mode).

  • Data Analysis:

    • Calculate Slope (RFU/min) for the linear portion.

    • Plot % Inhibition vs. Log[Concentration].

    • Validation Check: The Z' factor of the assay must be > 0.5.

Protocol B: Covalent Binding Reversibility Check (Jump-Dilution)

Purpose: To determine if the cross-reactivity is reversible (safe) or irreversible (toxic).

  • Incubation: Incubate Enzyme (MAO-A or Off-target) with Compound at 10x IC50 for 60 mins.

  • Jump-Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.

  • Activity Recovery: Measure enzyme velocity immediately.

    • Result Interpretation: If activity recovers to >80% of control (corrected for dilution), inhibition is Reversible . If activity remains inhibited, it is Irreversible (indicating covalent modification).

Workflow Diagram (Graphviz)

Experimental_Workflow Prep Step 1: Preparation (Enzymes + Compound) Incubation Step 2: Incubation (37°C, 30 min) Prep->Incubation Equilibrate Reaction Step 3: Reaction Trigger (Amplex Red + HRP) Incubation->Reaction Add Substrate Readout Step 4: Fluorescence (Ex 530 / Em 590) Reaction->Readout Kinetic Scan Analysis Step 5: IC50 Calculation & Selectivity Ratio Readout->Analysis Curve Fitting

Figure 2: Step-by-step workflow for the Amplex Red Differential Inhibition Assay.

References

  • Sigma-Aldrich. Product Specification: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 1500513-58-5).

  • PubChem. Compound Summary: 6-Fluoro-2,3-dihydro-1-benzofuran-3-one Derivatives.[1][2][3] National Library of Medicine.[3] [3]

  • Edmondson, D. E., et al. (2009).Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry. (Contextual grounding for Benzofuranone mechanism).
  • Enamine. Building Blocks: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Sources

Validation

Technical Guide: Reproducibility &amp; Performance of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Executive Analysis: The Scaffold & Its Utility 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (hereafter 6-F-MBF ) is a critical bicyclic intermediate used primarily in the synthesis of bioactive aurones, spiro-heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Scaffold & Its Utility

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (hereafter 6-F-MBF ) is a critical bicyclic intermediate used primarily in the synthesis of bioactive aurones, spiro-heterocycles, and potential antipsychotic agents. Its structural distinctiveness lies in the specific placement of the fluorine atom at the C6 position and the methyl group at the C2 position.

For drug development professionals, this molecule presents a classic "reproducibility trap":

  • Chirality vs. Lability: The C2 position is chiral, but the adjacent carbonyl (C3) makes the C2-proton acidic. This leads to facile racemization under basic conditions, often confounding enantioselective studies.

  • Regio-Electronic Effects: Unlike the more common 5-fluoro analog, the 6-fluoro substituent (meta to the ring oxygen) exerts a distinct inductive effect that alters the pKa of the phenol precursor, affecting cyclization kinetics.

This guide objectively compares 6-F-MBF against its structural analogs and details a self-validating protocol to ensure batch-to-batch consistency.

Comparative Performance Analysis

The following analysis contrasts 6-F-MBF with its two most common alternatives in medicinal chemistry: the 5-Fluoro isomer (often used to probe metabolic stability) and the Non-substituted parent (2-methyl-2,3-dihydro-1-benzofuran-3-one).

Table 1: Physicochemical & Synthetic Performance Matrix
Feature6-Fluoro-2-methyl (6-F-MBF) 5-Fluoro-2-methyl (Alternative A) Non-Substituted (Alternative B)
Electronic Character F is meta to ether oxygen. Strong inductive withdrawal (-I) dominates.F is para to ether oxygen. Resonance donation (+R) competes with -I.Neutral baseline.
Cyclization Rate Moderate. The nucleophilicity of the precursor phenol is reduced due to -I effect.Fast. Para-F resonance stabilizes the transition state in specific cyclizations.Fastest. No deactivating groups.
C2-H Acidity (Racemization) High. Electron-withdrawing F at C6 stabilizes the enolate intermediate.Moderate. Less stabilization of the enolate.Low. Slower racemization rate.
Metabolic Stability High. Blocks C6 metabolic oxidation (common P450 site).Moderate. Blocks C5, but C6 remains vulnerable.Low. Prone to rapid hydroxylation.
Crystallinity Good. F-substitution often improves lattice energy/packing.Variable. Often forms oils or low-melting solids.Poor. Frequently an oil at RT.
Key Insight: The "6-Fluoro" Advantage

While the 5-Fluoro analog is synthetically faster to access, the 6-Fluoro variant (6-F-MBF) is frequently preferred in late-stage lead optimization because it blocks the primary metabolic soft spot (the para-position relative to the ether oxygen). However, this comes at the cost of higher C2-acidity , making the 6-F-MBF enantiomers chemically fragile in basic media.

Validated Experimental Protocol

Objective: Synthesis of 6-F-MBF via intramolecular cyclization of 2-bromo-1-(4-fluoro-2-hydroxyphenyl)propan-1-one. Target Purity: >98% (HPLC). Critical Control Point: Prevention of oxidative dimerization (Aurone formation).

Phase A: Reagents & Setup
  • Precursor: 2-Bromo-1-(4-fluoro-2-hydroxyphenyl)propan-1-one (1.0 eq).

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.2 eq).
    
  • Solvent: Acetone (Dry, HPLC Grade). Note: Do not use alcohols to prevent transesterification/solvolysis side reactions.

  • Atmosphere: Argon or Nitrogen balloon (Strictly anaerobic).

Phase B: Step-by-Step Methodology
  • Preparation: Flame-dry a 250mL round-bottom flask (RBF) and cool under Argon flow.

  • Solvation: Dissolve the precursor (10 mmol) in dry Acetone (50 mL). Ensure complete homogeneity.

  • Initiation: Add anhydrous

    
     (12 mmol) in a single portion.
    
    • Observation: The solution will turn bright yellow (phenoxide formation).

  • Cyclization (The "Goldilocks" Zone): Stir vigorously at 0°C to 10°C for 2 hours.

    • Why? Room temperature promotes the formation of the thermodynamic byproduct (the oxidized aurone). Low temperature favors the kinetic cyclization to the dihydro-benzofuranone.

  • Monitoring: Check TLC (Hexane:EtOAc 8:2).

    • Success Marker: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Failure Marker: A bright yellow/orange spot near the solvent front indicates oxidation to the Aurone.

  • Quench: Filter off the solid inorganic salts (

    
    , Excess 
    
    
    
    ) rapidly through a celite pad.
  • Acidification: Immediately acidify the filtrate with 1N HCl to pH 6.

    • Critical: Neutralizing the filtrate stops the base-catalyzed racemization of the C2 center.

  • Isolation: Concentrate the filtrate in vacuo at

    
    . Recrystallize the residue from Hexane/Ether (cold).
    

Reproducibility & Troubleshooting Logic

The following diagram illustrates the decision pathways and failure modes associated with this protocol.

G Start Precursor: Alpha-Bromo Ketone Reaction Reaction: K2CO3 / Acetone / 0°C Start->Reaction Argon Atm Check TLC Check (2 Hours) Reaction->Check Success Product: 6-F-MBF (Colorless Solid) Check->Success Spot Rf 0.4 (Colorless) Fail_Ox Failure Mode 1: Oxidation to Aurone (Yellow Solid) Check->Fail_Ox Spot Rf 0.8 (Bright Yellow) Fail_Rac Failure Mode 2: Racemization (Loss of ee) Success->Fail_Rac Exposure to Base or Heat >40°C

Figure 1: Reaction workflow highlighting the critical divergence between successful cyclization and oxidative failure.

Stability Data & Storage

To maintain the integrity of 6-F-MBF over time, adhering to these storage parameters is mandatory based on its degradation profile:

  • Light Sensitivity: High. The compound degrades to ring-opened phenols upon UV exposure. Store in amber vials.

  • Oxidation: Moderate.[1] In the presence of air and trace moisture, it slowly oxidizes to the 2-methyl-6-fluoro-aurone.

  • Shelf Life:

    • Solid State (-20°C): >12 months.[2]

    • Solution (CDCl3, RT): <24 hours (Significant enolization observed by NMR).

References

  • PubChem. (2025).[3] Coumaranone | C8H6O2 | CID 23556 - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one proper disposal procedures

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Introduction: Beyond Synthesis, A Commitment to Safety In the fast-paced environment of drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, optimization, and analysis. However, the life cycle of a chemical does not end with its use in an experiment. The responsible management and disposal of laboratory reagents, such as 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one, are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this specific compound, grounded in established safety principles and regulatory frameworks. Understanding and implementing these procedures is not merely a logistical task but a core component of scientific integrity and responsible research.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. This informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of waste stream.

Chemical Profile: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

PropertyValueSource
CAS Number 1500513-58-5[1]
Molecular Formula C₉H₇FO₂[1]
Physical Form Powder / Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]

Hazard Statements (H-Statements): Based on available safety data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The presence of a fluorine atom classifies this compound as a halogenated organic compound .[2][3] This is the single most critical piece of information for determining its disposal pathway, as halogenated wastes require specific disposal methods to prevent the formation of harmful byproducts during treatment.[2][4]

Part 2: Core Principles of Chemical Waste Management

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" management system, meaning waste must be tracked from the point of generation to its final, environmentally sound disposal.[6]

The Three Absolutes of Disposal:

  • NEVER dispose of this chemical down the sanitary sewer system (sink).[2][4][5]

  • NEVER dispose of this chemical in the regular solid waste trash.[5]

  • ALWAYS collect chemical waste in approved, properly labeled containers at or near the point of generation.[7][8]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE) Selection

Given the compound's hazard profile (skin, eye, and respiratory irritant), the following minimum PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[9][11] Always inspect gloves before use and remove them with care to avoid skin contamination.[11]

  • Body Protection: A fully-buttoned laboratory coat is required to prevent skin exposure.[4][9]

  • Ventilation: All handling and packaging of this waste should be conducted inside a certified chemical fume hood to prevent inhalation of the powder.[2]

Step 2: Waste Segregation - The Critical Decision

This is the most crucial step in the disposal process. Due to its chemical structure, this compound must be treated as Halogenated Organic Waste .

  • Action: Place 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels from a spill cleanup) into a designated "Halogenated Organic Waste" container.[2][3][12]

  • Causality: Halogenated and non-halogenated waste streams are kept separate because they require different incineration conditions.[3] Improper incineration of halogenated compounds can produce acidic gases (e.g., HF) and other toxic byproducts. Therefore, they must be routed to specialized hazardous waste incinerators.[3] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[13]

Step 3: Waste Container Selection and Labeling

Proper containment and communication are vital for safety and compliance.

  • Container Selection: Use a sturdy, leak-proof container with a secure, threaded screw cap.[7][8][12] The container material must be compatible with the waste; for solids and many organic solvents, high-density polyethylene (HDPE) is a common and appropriate choice.[4][5]

  • Labeling: The container must be labeled clearly before or at the moment the first drop of waste is added.[12]

    • Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5]

    • Write the words "Hazardous Waste" clearly on the label.[7][13]

    • List all chemical constituents by their full, common chemical names.[5][7] Do not use abbreviations or chemical formulas. For this specific waste, write out "6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one".

    • Include the approximate quantity or percentage of each component.[7][13]

    • Add the date of waste generation and the location (building, room number).[5]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA), which is a location at or near the point of generation and under the control of the lab personnel.[7][8]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[7][12] Do not leave a funnel in the container.[7]

  • Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[4]

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to control any potential leaks or spills.

Step 5: Requesting Waste Pickup

Accumulated hazardous waste must be disposed of through your institution's EHS office.[5]

  • Timelines: Do not let waste accumulate indefinitely. Request a pickup when the container is about 90% full or according to the time limits set by your institution (e.g., within 150 days for a laboratory).[7][8] EPA regulations require that a full container be removed from an SAA within 72 hours.[7]

  • Procedure: Follow your institution's specific procedure for requesting a pickup, which typically involves submitting a completed chemical waste pickup form online or in hard copy to the EHS department.[5][7]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation Phase cluster_action Action Phase cluster_end Completion A Identify Waste: 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one B Assess Hazards: - Irritant (Skin, Eye, Resp.) - Harmful if Swallowed - Halogenated Organic A->B C Select Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood B->C D SEGREGATE WASTE Place into dedicated 'Halogenated Organic Waste' container C->D E Select & Label Container: - Compatible Material (HDPE) - Secure Screw Cap - Affix 'Hazardous Waste' Tag D->E F Complete Waste Tag: - Full Chemical Name - 'Hazardous Waste' - Date & Location E->F G Store in Satellite Accumulation Area (SAA): - Keep Container Closed - Use Secondary Containment F->G H Request Pickup from EHS (When container is 90% full) G->H I Safe & Compliant Disposal H->I

Caption: Decision workflow for the disposal of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Part 4: Spill and Emergency Procedures

In the event of a spill, a quick and correct response is critical.

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, ensure proper PPE is worn.[4] Absorb the solid powder with an inert, dry material (e.g., vermiculite or sand).[4][11] Carefully sweep or scoop the material into a suitable, sealable container for disposal.[12] Label this container as hazardous waste with the full chemical name and dispose of it through the halogenated waste stream.

  • Large Spills: For large spills or any spill you are not comfortable or trained to handle, evacuate the immediate area.[12] Notify your supervisor and contact your institution's EHS or emergency response number immediately.

Conclusion: Safety as a Foundational Pillar of Research

The proper disposal of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards as a halogenated irritant and adhering to a strict protocol of segregation, containment, and labeling, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety. This meticulous attention to the final stage of a chemical's lifecycle is a hallmark of a trustworthy and expert scientific practice.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. Available at: [Link]

  • Halogenated Solvents. Environmental Health & Safety, Washington State University. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available at: [Link]

  • Safety Data Sheet - 2,3-Benzofuran. Thermo Fisher Scientific. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

A Researcher's Guide to Safely Handling 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one As a senior application scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a well...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

As a senior application scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a well-defined safety protocol. This guide provides a comprehensive framework for the safe handling, use, and disposal of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one, ensuring the protection of laboratory personnel and the integrity of your research. The principles outlined here are grounded in established safety standards and are designed to be both robust and adaptable to various experimental scales.

Understanding the Hazard Profile

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a halogenated aromatic ketone. While specific toxicological data for this compound is not extensively published, the available safety information and the nature of its functional groups necessitate a cautious approach. The primary hazards associated with this compound are:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The presence of a fluorine atom categorizes it as a halogenated organic compound, which requires special consideration for disposal.[1][2][3]

Core Personal Protective Equipment (PPE) Requirements

A foundational layer of PPE is non-negotiable when handling this compound in any quantity. This baseline protection is designed to mitigate the risks of accidental splashes, brief contact, and inhalation of airborne particles.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects against splashes and airborne powder from entering the eyes, preventing serious irritation.
Hand Protection Nitrile gloves are a suitable initial choice for incidental contact.[1][3] For prolonged handling or when working with solutions, consider double-gloving or selecting gloves with higher chemical resistance to ketones and halogenated solvents.[5][6]Prevents skin contact, which can cause irritation. The choice of glove material is critical for chemical resistance.
Body Protection A standard laboratory coat.[1][3] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[1]Protects feet from spills.
Glove Selection: A Deeper Dive

The choice of gloves is critical when handling chemicals. While nitrile gloves offer good general protection, for ketones and halogenated solvents, other materials may provide superior resistance, especially for extended handling.[5][6]

Glove MaterialProtection Against Ketones & Halogenated SolventsConsiderations
Butyl Rubber Excellent resistance to ketones, esters, and aldehydes.[6]Offers good dexterity.
Polyvinyl Alcohol (PVA) High resistance to aromatics, ketones, and chlorinated solvents.[5][6]Not suitable for use with water or water-based solutions.
Viton™/Butyl Offers a very high level of protection against a broad spectrum of aggressive chemicals, including aromatic and halogenated hydrocarbons.[6]Typically more expensive, but ideal for high-risk applications.

Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation data.

Operational Safety: From Weighing to Reaction Quenching

The level of PPE and engineering controls should be adapted to the specific procedure being performed. The following workflow outlines a risk-based approach to handling 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Caption: A typical experimental workflow for handling 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Step-by-Step Procedural Guidance:

  • Weighing:

    • Location: Always weigh solid 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one in a functioning chemical fume hood to minimize inhalation of fine particles.

    • PPE: At a minimum, wear standard laboratory PPE (safety goggles, nitrile gloves, lab coat).

  • Dissolution and Reaction Setup:

    • Location: All subsequent handling, including dissolution in a solvent and setting up the reaction, must be performed in a chemical fume hood.

    • PPE: Continue to wear standard PPE. If there is a significant risk of splashing, consider using a face shield in addition to safety goggles and a chemically resistant apron. For solvent compatibility, refer to the glove selection table.

  • Reaction Monitoring and Work-up:

    • Engineering Controls: Maintain the reaction within the fume hood.

    • PPE: Be vigilant about potential exposures during sampling, quenching, and extraction. Ensure your glove choice is appropriate for all chemicals used in the work-up.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]
Skin Contact Promptly flush the affected area with plenty of water and remove any contaminated clothing.[7] Wash the skin with soap and water. If irritation persists after washing, seek medical attention.[7]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[8]
Ingestion Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[9] Seek immediate medical attention.[9]
Disposal Plan: Responsible Management of Chemical Waste

As a halogenated organic compound, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[1][2][3]

Waste Segregation and Disposal Workflow:

waste_disposal cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposition Final Disposition solid_waste Contaminated Solids (gloves, paper towels, etc.) halogenated_container Designated Halogenated Organic Waste Container solid_waste->halogenated_container liquid_waste Reaction Residues & Solvent Rinses liquid_waste->halogenated_container waste_management Institutional Waste Management Personnel halogenated_container->waste_management

Caption: Waste disposal workflow for 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Key Disposal Practices:

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[2] This is crucial for proper disposal and cost management.[10]

  • Labeling: Ensure the waste container is clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[2]

  • Container Integrity: Use a designated, properly sealed container for liquid waste to prevent the release of vapors.[2] Keep the container closed when not in use.[10]

  • Solid Waste: All contaminated solid waste, such as gloves, weighing paper, and silica gel, should also be placed in the halogenated waste stream.

  • Institutional Protocols: Always follow your institution's specific waste management protocols.[1]

By adhering to these guidelines, you can confidently and safely incorporate 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one into your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one - Sigma-Aldrich.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Benzofuran SDS, 271-89-6 Safety Data Sheets - ECHEMI.
  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets | GlovesnStuff.
  • Chemical-Resistant Gloves: Key Considerations - EHSLeaders.
  • What type of gloves protects your hands from hazardous chemicals? | Ansell USA.
  • Disposal Standards - Department of Biology, University of York.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
  • 2,3-BENZOFURAN - CAMEO Chemicals - NOAA.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
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6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
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